Aquilarone C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20O7 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(5S,6S,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15-,16-,17+/m0/s1 |
InChI Key |
NRDKOXSXHXTKHR-LUKYLMHMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Aquilarone C: A Technical Guide on its Discovery, Origin, and Bioactivity in Aquilaria Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquilarone C, a naturally occurring chromone derivative, has been identified as a constituent of the resinous heartwood of Aquilaria species, commonly known as agarwood. This technical guide provides a comprehensive overview of the discovery, botanical origin, and biological activities of this compound, with a particular focus on its anti-inflammatory properties. Detailed experimental protocols for its isolation and for the assessment of its bioactivity are presented, alongside a compilation of its physicochemical and bioactivity data. Furthermore, the putative signaling pathway involved in its anti-inflammatory mechanism is illustrated, offering insights for future drug development endeavors.
Discovery and Origin
This compound was first isolated from the Chinese eaglewood, the resinous wood of Aquilaria sinensis (Lour.) Spreng.[1]. The discovery was the result of bioassay-guided fractionation of an ethanol extract of the wood, aiming to identify novel bioactive compounds. Aquilaria, a genus in the Thymelaeaceae family, is renowned for producing agarwood, a highly valued fragrant resin formed in response to injury or microbial infection. This compound is one of many 2-(2-phenylethyl)chromone derivatives that have been identified as characteristic chemical constituents of agarwood.
Physicochemical and Bioactivity Data of this compound and Related Chromones
The structural and biological properties of this compound and its analogs are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₇ | [1] |
| Molecular Weight | 348.35 g/mol | [1] |
| Class | Chromone Derivative | [1] |
| Botanical Source | Aquilaria sinensis | [1] |
Note: Specific spectroscopic data (¹H-NMR, ¹³C-NMR, HR-ESI-MS) for this compound from the primary literature is not publicly available. The data for closely related 2-(2-phenylethyl)chromone derivatives can be found in specialized chemical databases and publications.
Table 2: Anti-inflammatory Activity of this compound and Related Chromones from Aquilaria sinensis
| Compound | Bioassay | Cell Line | IC₅₀ (µM) | Reference |
| Aquilarones (general) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 5.95 - 22.26 | Chen et al. |
| Compound 3 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 11.44 | Chen et al. (2024) |
| Compound 4 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 3.68 | Chen et al. (2024) |
| Compound 5 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 7.15 | Chen et al. (2024) |
| Compound 6 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 10.26 | Chen et al. (2024) |
| Compound 7 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 13.04 | Chen et al. (2024) |
| Indomethacin (Positive Control) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 23.03 | Chen et al. (2024) |
Experimental Protocols
Isolation of 2-(2-phenylethyl)chromones from Aquilaria sinensis
The following is a general procedure for the isolation of chromone derivatives from Aquilaria sinensis, based on methodologies reported for similar compounds.
Experimental Workflow for Isolation
References
Aquilarone C: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquilarone C, a naturally occurring chromone derivative, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its anti-inflammatory effects. Quantitative data is presented in structured tables for clarity, and key experimental workflows and proposed signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources
This compound is a secondary metabolite primarily isolated from the resinous heartwood of Aquilaria sinensis (Lour.) Spreng., a tree species in the Thymelaeaceae family.[1][2] This resinous wood, commonly known as agarwood or "Chen Xiang," is formed in response to physical injury, microbial infection, or other stress factors.[2] While Aquilaria sinensis is the principal reported source, other species within the Aquilaria genus may also produce this compound.
Isolation of this compound
The isolation of this compound from Aquilaria sinensis is a multi-step process involving extraction, fractionation, and chromatographic purification. While a definitive, standardized protocol for this compound is not extensively detailed in a single source, the following methodology has been compiled from various studies on the isolation of 2-(2-phenylethyl)chromones from agarwood.
Experimental Protocol: Extraction and Fractionation
A detailed, step-by-step protocol for the extraction and fractionation of this compound from Aquilaria sinensis wood is outlined below. This protocol is a composite based on established methods for similar compounds.
Materials:
-
Dried and powdered agarwood from Aquilaria sinensis
-
95% Ethanol (EtOH)
-
Chloroform (CHCl3)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Extraction:
-
Macerate 1 kg of powdered agarwood in 10 L of 95% EtOH at room temperature for 72 hours.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude ethanol extract in 5 L of distilled water.
-
Perform sequential liquid-liquid partitioning using a separatory funnel with the following solvents in the order listed:
-
Chloroform (3 x 5 L)
-
Ethyl acetate (3 x 5 L)
-
n-Butanol (3 x 5 L)
-
-
Collect each solvent fraction separately.
-
Concentrate each fraction to dryness using a rotary evaporator to yield the CHCl3, EtOAc, n-BuOH, and remaining aqueous fractions. This compound is typically found in the chloroform and ethyl acetate fractions.
-
Experimental Protocol: Chromatographic Purification
The purification of this compound from the active fractions is achieved through a series of chromatographic techniques.
Materials:
-
Silica gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
C18 reverse-phase HPLC column
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
UV lamp
Procedure:
-
Silica Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction (e.g., 100 g) to silica gel column chromatography.
-
Elute the column with a gradient solvent system of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v).
-
Collect fractions of 250 mL each and monitor by TLC under UV light.
-
Combine fractions showing similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the enriched fraction by preparative or semi-preparative HPLC on a C18 column.
-
Use a mobile phase of methanol-water or acetonitrile-water in an isocratic or gradient elution. A typical starting point could be 60% methanol in water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
-
Quantitative Data
While specific yields for this compound are not consistently reported across the literature, the following table summarizes typical data for the isolation of related 2-(2-phenylethyl)chromones from Aquilaria sinensis.
| Parameter | Value | Reference |
| Extraction Solvent | 95% Ethanol | General Practice |
| Fractionation Solvents | Chloroform, Ethyl Acetate, n-Butanol | [2] |
| Column Chromatography Stationary Phase | Silica Gel (200-300 mesh), Sephadex LH-20 | General Practice |
| HPLC Stationary Phase | C18 Reverse Phase | General Practice |
| Typical Mobile Phase (HPLC) | Methanol/Water or Acetonitrile/Water gradients | General Practice |
| IC50 for NO Inhibition (Aquilarones) | 5.95 - 22.26 µM | [3] |
Biological Activity and Proposed Mechanism of Action
This compound and related 2-(2-phenylethyl)chromones from Aquilaria sinensis have demonstrated significant anti-inflammatory properties.[3] The primary mechanism appears to be the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Anti-inflammatory Activity
Studies have shown that various aquilarones can inhibit the production of NO in RAW 264.7 macrophage cells stimulated with LPS, with IC50 values ranging from 5.95 to 22.26 µM.[3] NO is a key pro-inflammatory mediator, and its inhibition is a common target for anti-inflammatory drug development.
Proposed Signaling Pathway
The production of NO in macrophages upon LPS stimulation is primarily mediated by the activation of the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is regulated by complex signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the direct molecular target of this compound has not been definitively elucidated, it is hypothesized that it interferes with one or more key components of these pathways.
The following diagram illustrates a proposed mechanism for the anti-inflammatory action of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
The diagram above illustrates the canonical NF-κB signaling pathway initiated by LPS. This compound is hypothesized to inhibit this pathway at key junctures, such as the activation of the IKK complex or the nuclear translocation of NF-κB, thereby preventing the transcription of the iNOS gene and subsequent production of nitric oxide.
Experimental Workflow Visualization
The overall process for the isolation and purification of this compound can be visualized as a sequential workflow.
References
The Anti-Inflammatory Mechanism of Aquilarones: A Review of Current Understanding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Naturally derived compounds, with their vast structural diversity, represent a promising reservoir for such agents. Among these, chromone derivatives isolated from the resinous heartwood of Aquilaria species, commonly known as agarwood, have garnered scientific interest for their potential therapeutic properties. This technical guide focuses on a specific class of these compounds, the Aquilarones, and summarizes the current, albeit limited, understanding of their mechanism of action in inflammation.
Inhibition of Nitric Oxide Production
A key indicator of the anti-inflammatory potential of a compound is its ability to modulate the production of inflammatory mediators. Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. Several studies have investigated the effect of Aquilarones on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation research.
While specific data for Aquilarone C is not available in the reviewed literature, studies on a range of Aquilarone derivatives have demonstrated their capacity to inhibit NO production. The reported half-maximal inhibitory concentration (IC50) values for this inhibition vary among the different Aquilarone compounds, suggesting that structural variations influence their potency.
Table 1: Inhibitory Activity of Aquilarones on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound Class | IC50 Range (µM) for NO Inhibition |
| Aquilarones | 5.95 - 22.26[1] |
Note: This table represents a summary of findings for the "Aquilarone" class of compounds, as specific data for this compound was not found in the available literature.
Potential Modulation of Key Inflammatory Signaling Pathways
The production of inflammatory mediators like NO is tightly regulated by complex intracellular signaling cascades. Two of the most critical pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence of this compound's interaction with these pathways is currently lacking, understanding their role in inflammation is crucial for contextualizing the potential mechanism of action of Aquilarones.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a central role in regulating the expression of a wide array of genes involved in inflammation, including those encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and iNOS. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.
A plausible, yet unconfirmed, mechanism for Aquilarones' anti-inflammatory effect could involve the inhibition of this pathway. This could occur at various levels, such as preventing IκBα degradation or blocking the nuclear translocation of NF-κB.
Caption: General overview of the canonical NF-κB signaling pathway.
The MAPK Signaling Pathway
The MAPK family, comprising key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of the inflammatory response. These kinases are activated by a variety of extracellular stimuli, including LPS, and in turn, phosphorylate and activate downstream transcription factors, leading to the expression of inflammatory genes. The specific roles of each MAPK can vary, but generally, p38 and JNK are strongly associated with the production of pro-inflammatory cytokines.
It is conceivable that Aquilarones could exert their anti-inflammatory effects by modulating the phosphorylation and activation of one or more of these MAPKs.
Caption: Simplified representation of the MAPK signaling cascade.
Experimental Methodologies
To facilitate further research into the anti-inflammatory mechanisms of this compound and other related compounds, this section outlines the general protocols for key in vitro assays.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are a commonly used cell line for studying inflammation. They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Collect the cell culture supernatant after treatment.
-
In a 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.
-
The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Caption: A simplified workflow of the Griess assay for NO detection.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate to remove unbound antibody and then block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash again and add a substrate solution (e.g., TMB) to produce a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The cytokine concentration is determined from a standard curve.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect the levels and phosphorylation status of specific proteins within the NF-κB and MAPK signaling pathways.
-
Lyse the treated cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the bands can be quantified to determine the relative protein expression or phosphorylation levels.
Conclusion and Future Directions
The available evidence suggests that Aquilarones, a class of chromone derivatives from Aquilaria species, possess anti-inflammatory properties, primarily demonstrated by their ability to inhibit nitric oxide production in vitro. However, a significant knowledge gap exists regarding the specific mechanism of action of this compound. To establish a comprehensive understanding, future research should focus on:
-
Isolating and testing pure this compound to determine its specific IC50 value for NO inhibition and its effects on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Investigating the direct impact of this compound on the NF-κB and MAPK signaling pathways through techniques like Western blotting to analyze the phosphorylation status of key signaling proteins.
-
Conducting in vivo studies using animal models of inflammation to validate the in vitro findings and assess the therapeutic potential of this compound.
A more detailed elucidation of the molecular targets and signaling pathways modulated by this compound will be instrumental for its potential development as a novel anti-inflammatory therapeutic agent.
References
The Role of Aquilarone C as a Secondary Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquilarone C, a 2-(2-phenylethyl)chromone derivative isolated from the resinous heartwood of Aquilaria sinensis, is a secondary metabolite of significant interest due to its pronounced anti-inflammatory properties. This technical guide provides an in-depth overview of the biological role of this compound, focusing on its mechanism of action as an inhibitor of inflammatory responses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
Secondary metabolites are organic compounds produced by plants, fungi, and bacteria that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds often play a crucial role in mediating interactions with the environment, including defense against pathogens and herbivores. This compound is a prime example of such a metabolite, belonging to the chromone class of compounds, which are known for their diverse biological activities.[1][2]
Isolated from agarwood, the highly valued resinous wood of Aquilaria species, this compound has emerged as a potent anti-inflammatory agent.[2][3] Its chemical structure, characterized by a 2-(2-phenylethyl)chromone core, is believed to be responsible for its biological activity. This guide will delve into the current understanding of this compound's role as a secondary metabolite with therapeutic potential.
Biological Activity and Mechanism of Action
The primary biological activity of this compound documented in the scientific literature is its anti-inflammatory effect. This activity has been predominantly studied in the context of lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells, a standard in vitro model for studying inflammation.
Inhibition of Nitric Oxide Production
A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). This compound has been shown to significantly inhibit the production of NO in LPS-stimulated RAW 264.7 macrophages.[2][4] This inhibitory effect is dose-dependent and serves as a primary metric for its anti-inflammatory potency.
Modulation of Pro-inflammatory Mediators
Beyond nitric oxide, the inflammatory cascade involves a host of other mediators. While direct evidence for this compound's effect on all of these is still under investigation, it is known to inhibit the expression of iNOS and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway.[5][6][7] The reduction in iNOS and COX-2 expression suggests that this compound acts upstream in the inflammatory signaling cascade.
Implicated Signaling Pathways
The anti-inflammatory effects of many natural compounds, including chromones, are often attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8][9] In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers these pathways, leading to the transcription of pro-inflammatory genes.
While direct experimental evidence detailing the interaction of this compound with specific proteins in these pathways is not yet available in the published literature, its known downstream effects strongly suggest its involvement in modulating these cascades. It is hypothesized that this compound may inhibit the phosphorylation of key signaling proteins such as IκBα (an inhibitor of NF-κB) and the MAP kinases p38, ERK, and JNK. The inhibition of these phosphorylation events would prevent the activation and nuclear translocation of transcription factors like NF-κB (p65 subunit), thereby downregulating the expression of iNOS, COX-2, and other pro-inflammatory cytokines.[10][11][12]
Quantitative Data
The anti-inflammatory activity of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) for nitric oxide production in LPS-stimulated RAW 264.7 cells.
| Compound | Biological Activity | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Nitric Oxide Inhibition | RAW 264.7 | 5.95 - 22.26 | [2] |
| Related Chromones | Nitric Oxide Inhibition | RAW 264.7 | 0.6 - 37.1 | [13] |
Experimental Protocols
Isolation of this compound from Aquilaria sinensis
The following is a generalized protocol for the isolation of 2-(2-phenylethyl)chromones, including this compound, from agarwood.
Caption: Generalized workflow for the isolation of this compound.
-
Extraction: Powdered, air-dried agarwood from Aquilaria sinensis is macerated with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is rich in chromones, is collected.
-
Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, typically with n-hexane and ethyl acetate, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds with similar TLC profiles to known standards of this compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol details the in vitro assessment of this compound's anti-inflammatory activity.
Caption: Workflow for the Nitric Oxide Inhibition Assay.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours to allow for cell adherence.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. The plate is then incubated for an additional 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes. The absorbance is then measured at approximately 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Signaling Pathway Visualization
The following diagram illustrates the putative mechanism of action of this compound in inhibiting the LPS-induced inflammatory response in macrophages.
Caption: Putative mechanism of this compound's anti-inflammatory action.
Conclusion
This compound, a secondary metabolite from Aquilaria sinensis, demonstrates significant anti-inflammatory potential, primarily through the inhibition of nitric oxide production and the expression of key inflammatory enzymes, iNOS and COX-2. While the precise molecular targets of this compound are yet to be fully elucidated, current evidence strongly suggests its mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future studies focusing on the direct interaction of this compound with upstream signaling proteins will be crucial for a complete understanding of its anti-inflammatory properties and for its potential development as a novel therapeutic agent.
References
- 1. UPLC-MS-guided isolation of single ether linkage dimeric 2-(2-phenylethyl)chromones from Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of cyclooxygenase-2 expression by nitric oxide in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of Aquilarone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Aquilarone C, a 2-(2-phenylethyl)chromone derivative isolated from the resinous wood of Aquilaria sinensis. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature that first described the isolation and structure elucidation of this compound.
Spectroscopic Data
The structural characterization of this compound was accomplished through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The key quantitative data from these analyses are summarized below.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.
| Parameter | Value |
| Ion | [M + H]⁺ |
| Measured m/z | 341.1384 |
| Calculated m/z | 341.1389 |
| Molecular Formula | C₂₀H₂₀O₅ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups.
| **Wavenumber (cm⁻¹) ** | Functional Group Assignment |
| 3448 | O-H stretching |
| 1648 | C=O stretching (γ-pyrone) |
| 1610, 1495, 1454 | Aromatic C=C stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) and are pivotal for the detailed structural elucidation of this compound.
Table 1: ¹H NMR Data for this compound (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 6.10 | s | |
| 6 | 6.78 | d | 2.3 |
| 8 | 6.64 | d | 2.3 |
| 7' | 2.98 | t | 7.2 |
| 8' | 2.91 | t | 7.2 |
| 2' | 6.94 | d | 2.0 |
| 5' | 6.70 | d | 8.2 |
| 6' | 6.82 | dd | 8.2, 2.0 |
| 5-OCH₃ | 3.86 | s | |
| 4'-OCH₃ | 3.77 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CD₃OD)
| Position | δC (ppm) |
| 2 | 166.5 |
| 3 | 111.9 |
| 4 | 183.6 |
| 4a | 109.8 |
| 5 | 163.2 |
| 6 | 96.9 |
| 7 | 165.7 |
| 8 | 93.1 |
| 8a | 158.4 |
| 1' | 133.2 |
| 2' | 122.2 |
| 3' | 149.3 |
| 4' | 147.8 |
| 5' | 113.1 |
| 6' | 117.0 |
| 7' | 36.1 |
| 8' | 31.0 |
| 5-OCH₃ | 56.5 |
| 4'-OCH₃ | 56.4 |
Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data for this compound.
Isolation and Purification
This compound was isolated from the CHCl₃ extract of the resinous wood of Aquilaria sinensis. The extract was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CD₃OD: δH 3.31, δC 49.0).
-
Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization source.
-
IR Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.
Workflow Visualization
The general workflow for the isolation and characterization of a natural product like this compound is depicted in the following diagram.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
Aquilarone C: A Technical Guide on its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquilarone C, a 2-(2-phenylethyl)chromone derivative isolated from the resinous heartwood of Aquilaria sinensis, represents a promising candidate for anti-inflammatory drug development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory properties. The document details the quantitative data available for its chemical class, outlines relevant experimental protocols, and explores the putative signaling pathways involved in its mechanism of action.
Core Biological Activity: Anti-inflammatory Effects
The primary biological activity attributed to this compound is its anti-inflammatory action, demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of numerous diseases.
Quantitative Data: Inhibition of Nitric Oxide Production
While a specific IC50 value for this compound in inhibiting NO production has not been definitively reported in publicly available literature, several studies on structurally related 2-(2-phenylethyl)chromones isolated from Aquilaria sinensis provide a strong indication of its potential potency. These compounds consistently demonstrate significant inhibition of NO production in LPS-stimulated RAW 264.7 cells, with IC50 values typically falling within the low micromolar range.[1][2][3]
Table 1: Inhibitory Activity of 2-(2-phenylethyl)chromone Derivatives on NO Production in LPS-Stimulated RAW 264.7 Cells
| Compound Class | Specific Compounds | IC50 Range (µM) | Reference |
| 2-(2-phenylethyl)chromone Derivatives | Compounds 2-4, 11, 12, and 15 | 1.6 - 7.3 | [2] |
| 2-(2-phenylethyl)chromone Dimers | Compounds 1a/1b, 2, 3a/3b, 5, 7, 8a/8b, and 10-12 | 7.0 - 12.0 | [4] |
| 2-(2-phenylethyl)chromones and Sesquiterpenes | Compounds 2-5, 7, 9-10, and 13-14 | 4.0 - 13.0 | [3] |
Note: This table provides a contextual understanding of the potency of the chemical class to which this compound belongs. The specific IC50 for this compound is anticipated to be within these ranges.
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the anti-inflammatory activity of compounds like this compound.
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro model to screen for potential anti-inflammatory agents.
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a range from 0.1 to 100 µM).
-
After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) is run in parallel.
3. Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation with LPS and the test compound, the concentration of nitric oxide in the culture supernatant is indirectly measured by quantifying its stable metabolite, nitrite.
-
100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
4. Data Analysis:
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
5. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or PrestoBlue assay) is performed in parallel.
-
Cells are treated with the same concentrations of this compound as in the Griess assay but without LPS stimulation.
-
The results confirm that the compound is not toxic at the concentrations that inhibit NO production.
Potential Signaling Pathways
While direct experimental evidence for this compound is pending, the anti-inflammatory effects of the 2-(2-phenylethyl)chromone class are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO. It is hypothesized that 2-(2-phenylethyl)chromones, including this compound, may inhibit the activation of the NF-κB pathway, thereby downregulating the expression of iNOS and other inflammatory mediators.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new 2-(2-phenylethyl)chromone derivatives and two sesquiterpenes from agarwood of Aquilaria sinensis with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Dimeric 2-(2-Phenylethyl)chromones from the Resinous Wood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isolation of Aquilarone C from Aquilaria sinensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aquilaria sinensis is a plant renowned for producing agarwood, a resinous heartwood with significant value in traditional medicine and perfumery. The plant is a rich source of diverse secondary metabolites, most notably 2-(2-phenylethyl)chromones and sesquiterpenoids, which are believed to be the primary contributors to its therapeutic properties.[1][2] Among these, Aquilarone C, a 2-(2-phenylethyl)chromone derivative, is a compound of interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation of this compound from the agarwood of Aquilaria sinensis, based on established methodologies for isolating structurally related compounds from this species.[3][4] The protocol is designed to guide researchers through the extraction, fractionation, and purification processes, culminating in the isolation of the target compound.
Data Presentation
The following table summarizes the expected yields and purity at each stage of the isolation process. These values are representative and may vary depending on the quality of the starting material and the precision of the experimental execution.
| Isolation Stage | Description | Starting Mass (g) | Fraction Mass (g) | Yield (%) | Purity of this compound (%) |
| 1. Extraction | Crude ethanol extract from dried agarwood powder. | 1000 | 150 | 15.0 | < 1 |
| 2. Fractionation | Ethyl acetate (EtOAc) soluble fraction. | 150 | 45 | 30.0 (of crude extract) | 5 - 10 |
| 3. Column Chromatography (Silica Gel) | Pooled fractions containing this compound. | 45 | 5 | 11.1 (of EtOAc fraction) | 40 - 60 |
| 4. Column Chromatography (Sephadex LH-20) | Purified fraction after size exclusion chromatography. | 5 | 0.5 | 10.0 (of silica gel fraction) | 80 - 90 |
| 5. Preparative HPLC | Final isolated this compound. | 0.5 | 0.05 | 10.0 (of Sephadex fraction) | > 98 |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound from Aquilaria sinensis.
Plant Material and Extraction
-
Preparation of Plant Material :
-
Obtain authenticated agarwood from Aquilaria sinensis.
-
Dry the agarwood at 60°C until a constant weight is achieved.
-
Grind the dried agarwood into a fine powder (60-mesh).[5]
-
-
Solvent Extraction :
-
Macerate 1 kg of the powdered agarwood in 10 L of 95% ethanol at room temperature for 72 hours.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.[5]
-
Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning :
-
Suspend the crude ethanol extract (approx. 150 g) in 1 L of distilled water.
-
Perform successive liquid-liquid partitioning with an equal volume of n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol.
-
Collect each solvent fraction separately. The target 2-(2-phenylethyl)chromones are typically enriched in the EtOAc fraction.
-
Concentrate the EtOAc fraction to dryness under reduced pressure to yield the EtOAc-soluble fraction.
-
Chromatographic Purification
-
Silica Gel Column Chromatography :
-
Pre-treat the dried EtOAc fraction (approx. 45 g) with a small amount of silica gel to create a dry powder.
-
Load the sample onto a silica gel column (200-300 mesh) packed with a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Elute the column with a stepwise gradient of increasing polarity.
-
Collect fractions of 250 mL each and monitor them by Thin Layer Chromatography (TLC) using an appropriate mobile phase and UV detection.
-
Pool the fractions that show the presence of the target compound based on TLC analysis.
-
-
Sephadex LH-20 Column Chromatography :
-
Dissolve the pooled fractions from the silica gel chromatography (approx. 5 g) in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol at a constant flow rate.
-
This step separates compounds based on their molecular size and helps in removing pigments and other impurities.
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Further purify the enriched fraction (approx. 0.5 g) using a preparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution at a specific wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain the pure compound.
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[3][6]
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Hypothetical Signaling Pathway
The precise signaling pathway of this compound is not yet elucidated. However, many 2-(2-phenylethyl)chromones from Aquilaria sinensis have demonstrated anti-inflammatory properties.[7] The diagram below illustrates a common anti-inflammatory signaling pathway, the NF-κB pathway, which is a plausible target for compounds of this class.
Caption: Potential anti-inflammatory mechanism of this compound.
References
- 1. GC-MS Study of the Chemical Components of Different Aquilaria sinensis (Lour.) Gilgorgans and Agarwood from Different Asian Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UPLC-MS-guided isolation of single ether linkage dimeric 2-(2-phenylethyl)chromones from Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassay-guided isolation of cytotoxic constituents from the flowers of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for Cell-Based Assays: Evaluating the Anti-Inflammatory Activity of Aquilarone C
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aquilarone C, a chromone derivative isolated from agarwood (Aquilaria species), has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.[1] Inflammation is a complex biological response implicated in numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research.[1][2] Cell-based assays provide a fundamental platform for screening and characterizing the anti-inflammatory activity of compounds like this compound. These assays allow for the investigation of a compound's ability to modulate key inflammatory pathways and mediators in a controlled cellular environment.
This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the anti-inflammatory potential of this compound. The murine macrophage cell line, RAW 264.7, is utilized as a model system, as it is widely used for studying inflammation in response to stimuli such as lipopolysaccharide (LPS).[3][4][5][6][7] The protocols cover the assessment of cell viability, the measurement of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the analysis of pivotal signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophage cells and to establish a non-toxic concentration range for subsequent anti-inflammatory assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[8]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. After incubation, replace the old medium with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate the plates for another 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.[4][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 1.10 ± 0.07 | 88.0 |
| 100 | 0.65 ± 0.05 | 52.0 |
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the inhibitory effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated RAW 264.7 cells. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.[3][4][6]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.[3]
-
Pre-treatment with this compound: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.[3]
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce NO production.[3][4] Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known iNOS inhibitor + LPS).
-
Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of N-(1-naphthyl)ethylenediamine and sulfanilic acid) to each well.[3][4]
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10-30 minutes.[3][4] Measure the absorbance at 540 nm.[3][4]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Data Presentation:
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | Inhibition of NO Production (%) |
| Control (Unstimulated) | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 45.2 ± 3.1 | 0 |
| LPS + this compound (5 µM) | 35.8 ± 2.5 | 20.8 |
| LPS + this compound (10 µM) | 25.1 ± 1.9 | 44.5 |
| LPS + this compound (25 µM) | 15.6 ± 1.5 | 65.5 |
| LPS + L-NMMA (Positive Control) | 8.2 ± 0.9 | 81.9 |
Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) from LPS-stimulated RAW 264.7 cells using Enzyme-Linked Immunosorbent Assay (ELISA).[11][12][13]
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate overnight.[5] Pre-treat the cells with various concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. The supernatants can be stored at -70°C until use.[5]
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[11][13][14]
-
Coat the 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Add the substrate and stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.[11]
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve generated with recombinant cytokines.
Data Presentation:
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Control (Unstimulated) | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 | 450 ± 38 |
| LPS + this compound (10 µM) | 875 ± 65 | 650 ± 52 | 310 ± 25 |
| LPS + this compound (25 µM) | 550 ± 48 | 420 ± 35 | 205 ± 18 |
| LPS + Dexamethasone (Positive Control) | 350 ± 30 | 250 ± 22 | 110 ± 15 |
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells by examining the phosphorylation of key proteins. The activation of these pathways is crucial for the production of pro-inflammatory mediators.[15][16][17]
Experimental Protocol:
-
Cell Lysis: After treatment with this compound and LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-p65 / total p65 (Fold Change) | p-IκBα / total IκBα (Fold Change) | p-p38 / total p38 (Fold Change) | p-ERK / total ERK (Fold Change) | p-JNK / total JNK (Fold Change) |
| Control (Unstimulated) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 | 4.5 | 6.2 | 5.1 | 4.8 |
| LPS + this compound (25 µM) | 2.1 | 1.8 | 2.5 | 2.2 | 1.9 |
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Inflammatory signaling pathways modulated by this compound.
References
- 1. Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Roles of Flavonoids on Inflammasome Activation during Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mpbio.com [mpbio.com]
- 15. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Experimental Design Using Aquilarone C: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Aquilarone C, a chromone derivative with promising anti-inflammatory properties. The following protocols detail established experimental designs to assess its efficacy and elucidate its mechanism of action, focusing on its anti-inflammatory potential.
Overview of this compound
This compound is a natural compound belonging to the chromone class, which has been identified as possessing anti-inflammatory effects[1]. In vitro studies are essential first steps in characterizing the bioactivity of compounds like this compound. These studies help determine its cytotoxic profile, its ability to counteract inflammatory processes, and the molecular pathways it targets. The protocols outlined below are designed to provide a systematic approach to investigating these aspects.
Initial Cytotoxicity Assessment: MTT Assay
Prior to evaluating the anti-inflammatory properties of this compound, it is crucial to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2][3][4]. This initial screening ensures that the concentrations of this compound used in subsequent anti-inflammatory assays are non-toxic to the cells, thus avoiding confounding results.
Table 1: Illustrative Cytotoxicity Data of this compound on RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.1 ± 5.5 |
| 50 | 88.4 ± 6.2 |
| 100 | 75.3 ± 7.1 |
Note: The data presented in this table is illustrative and should be replaced with experimental findings.
Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from established methodologies[2][3][5][6].
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Evaluation of Anti-inflammatory Activity
Several in vitro assays can be employed to assess the anti-inflammatory potential of this compound. These assays investigate the compound's ability to inhibit key inflammatory processes.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is a common method to measure nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. Lipopolysaccharide (LPS) is used to induce an inflammatory response in RAW 264.7 macrophages, leading to the production of NO.
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (untreated cells) | 2.5 ± 0.5 | - |
| LPS (1 µg/mL) | 45.8 ± 3.2 | 0 |
| LPS + this compound (5 µM) | 35.1 ± 2.8 | 23.4 |
| LPS + this compound (10 µM) | 24.6 ± 2.1 | 46.3 |
| LPS + this compound (25 µM) | 15.3 ± 1.9 | 66.6 |
| IC50 (µM) | \multicolumn{2}{c | }{~15.5 } |
Note: The data presented in this table is illustrative and should be replaced with experimental findings. The IC50 value is hypothetical, based on ranges reported for similar compounds.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no this compound.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated group.
Inhibition of Protein Denaturation
| Concentration (µg/mL) | % Inhibition of Protein Denaturation (Mean ± SD) |
| 100 | 35.2 ± 3.1 |
| 200 | 52.8 ± 4.5 |
| 400 | 71.4 ± 5.8 |
| Diclofenac Sodium (100 µg/mL) | 85.6 ± 6.2 |
Note: The data presented in this table is illustrative and should be replaced with experimental findings. Diclofenac sodium is used as a standard anti-inflammatory drug.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound stock solution
-
Diclofenac sodium (standard drug)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of albumin, 2.8 mL of PBS, and 2 mL of various concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
Membrane Stabilization Assay
The stabilization of red blood cell (RBC) membranes can be used as an in vitro model to assess anti-inflammatory activity. The principle is that the erythrocyte membrane is analogous to the lysosomal membrane, and its stabilization prevents the release of inflammatory mediators.
| Concentration (µg/mL) | % Protection from Hemolysis (Mean ± SD) |
| 100 | 28.7 ± 2.5 |
| 200 | 45.1 ± 3.8 |
| 400 | 63.9 ± 5.1 |
| Indomethacin (100 µg/mL) | 78.4 ± 6.5 |
Note: The data presented in this table is illustrative and should be replaced with experimental findings. Indomethacin is used as a standard anti-inflammatory drug.
Materials:
-
Fresh human blood
-
Isotonic buffer solution (pH 7.4)
-
This compound stock solution
-
Indomethacin (standard drug)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Suspension Preparation: Centrifuge fresh human blood and wash the pellet with isotonic saline. Resuspend the packed cells to make a 10% v/v suspension.
-
Reaction Mixture: Mix 1 mL of various concentrations of this compound with 0.5 mL of the RBC suspension.
-
Incubation: Incubate the mixtures at 56°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 2500 rpm for 5 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization (protection from hemolysis).
Mechanistic Studies: Signaling Pathway Analysis
To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation[11][12]. Its activation leads to the transcription of numerous pro-inflammatory genes.
NF-κB Signaling Pathway Diagram
Caption: Potential inhibitory points of this compound in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound stock solution
-
LPS
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1 hour, followed by stimulation with LPS for 6 hours.
-
Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
MAPK Signaling Pathway
The MAPK pathways (including ERK, JNK, and p38) are also critical in regulating the production of inflammatory mediators[13][14][15].
MAPK Signaling Pathway Diagram
Caption: Potential inhibitory points of this compound in the MAPK signaling pathway.
Materials:
-
RAW 264.7 cells
-
This compound stock solution
-
LPS
-
Cell lysis buffer
-
Primary antibodies (phospho-ERK, total-ERK, phospho-p38, total-p38, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with specific primary antibodies against phosphorylated and total MAPK proteins.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.
Conclusion
The protocols described in these application notes provide a robust framework for the in vitro characterization of the anti-inflammatory properties of this compound. By systematically evaluating its cytotoxicity, its effects on key inflammatory markers and processes, and its influence on critical signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The provided data tables serve as templates for organizing and presenting experimental results, facilitating clear interpretation and comparison. The signaling pathway diagrams offer a visual representation of the potential mechanisms of action, guiding further mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression in RAW 264.7 macrophages by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apjai-journal.org [apjai-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. In vitro membrane stabilizing, thrombolytic and antioxidant potentials of Drynaria quercifolia L., a remedial plant of the Garo tribal people of Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of Aquilarone C for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aquilarone C, a chromone derivative isolated from the resinous heartwood of Aquilaria sinensis, has garnered interest for its potential pharmacological activities. Preliminary studies on related compounds from Aquilaria species have demonstrated cytotoxic and anti-inflammatory effects, suggesting potential applications in cancer research and drug development.[1][2][3] Different Aquilarones have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with IC50 values reported to be in the micromolar range, specifically between 5.95 µM and 22.26 µM.[3] Extracts from Aquilaria species have also exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468, MCF-7), liver cancer (HepG2), and lung cancer (A549) cells.[1][4][5]
The precise determination of the optimal working concentration of this compound is a critical first step in any in vitro study to ensure reproducible and meaningful results. This document provides a detailed protocol for determining the optimal concentration of this compound for use in cell culture, focusing on its cytotoxic effects on a selected cancer cell line. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Data Presentation
Table 1: Preliminary Range-Finding Study for this compound Cytotoxicity
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 5.2 |
| 10 | 75 ± 6.8 |
| 25 | 48 ± 7.1 |
| 50 | 22 ± 5.9 |
| 100 | 8 ± 3.4 |
This table presents hypothetical data from a preliminary experiment to identify a broad effective concentration range for this compound.
Table 2: Definitive IC50 Determination for this compound
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | Log(Concentration) |
| 0 (Vehicle Control) | 100 ± 3.8 | - |
| 5 | 92 ± 4.1 | 0.70 |
| 10 | 78 ± 5.5 | 1.00 |
| 15 | 65 ± 6.2 | 1.18 |
| 20 | 54 ± 4.9 | 1.30 |
| 25 | 45 ± 5.3 | 1.40 |
| 30 | 38 ± 4.7 | 1.48 |
| 40 | 25 ± 3.9 | 1.60 |
| 50 | 18 ± 3.1 | 1.70 |
This table provides hypothetical data for a more detailed dose-response experiment to accurately calculate the IC50 value of this compound.
Experimental Protocols
General Cell Culture Maintenance
This protocol outlines the basic steps for maintaining an adherent cancer cell line, such as MDA-MB-468 or MCF-7.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
T-75 culture flasks.
-
Humidified incubator at 37°C with 5% CO2.[6]
Procedure:
-
Culture cells in T-75 flasks with complete growth medium.
-
Monitor cell confluency daily using an inverted microscope.
-
When cells reach 80-90% confluency, passage them.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new T-75 flasks at the desired split ratio (e.g., 1:3 to 1:6).
Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the required weight of the compound in sterile DMSO.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
MTT Assay for Cell Viability
This protocol is designed to determine the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
96-well flat-bottom culture plates.
-
Cultured cancer cells.
-
This compound stock solution.
-
Complete growth medium.
-
MTT reagent (5 mg/mL in sterile PBS).
-
DMSO.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[7]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium.
-
For a preliminary range-finding study, use a wide range of concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
For a definitive IC50 determination, use a narrower range of concentrations with smaller increments based on the preliminary results (e.g., 5, 10, 15, 20, 25, 30, 40, 50 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate Percentage Cell Viability:
-
Average the absorbance readings for each concentration and the control.
-
Subtract the average absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
-
Determine the IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal cytotoxic concentration of this compound.
Putative Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for this compound is not fully elucidated, many cytotoxic compounds from natural sources induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism.
References
- 1. Phytochemistry and Cytotoxic Activity of Aquilaria crassna Pericarp on MDA-MB-468 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Cytotoxic, Antioxidant, Apoptotic/Necrotic Activity of Aquilaria agallocha Root Extract and Determination of Gene Expression Levels in HepG2, MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Aquilaria agallocha and Aquilaria malaccensis Edible Plant Extracts against Lung Cancer, Inflammation, and Oxidative Stress—In Silico and In Vitro Study [mdpi.com]
- 6. Cell culture conditions [qiagen.com]
- 7. researchgate.net [researchgate.net]
Aquilarone C: Application Notes and Protocols for NF-κB Pathway Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquilarone C is a chromone derivative isolated from the resinous heartwood of Aquilaria sinensis, commonly known as agarwood.[1][2] Emerging research has highlighted the anti-inflammatory properties of compounds derived from agarwood, with a significant focus on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] While direct and extensive studies on this compound's specific interaction with the NF-κB pathway are still developing, its structural class—2-(2-phenylethyl)chromones—has demonstrated notable inhibitory effects on this critical inflammatory cascade.[3][5][6]
The NF-κB pathway is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes.[7] Its dysregulation is implicated in a wide range of chronic inflammatory diseases and cancer. Consequently, the identification and characterization of novel NF-κB inhibitors, such as this compound, are of significant interest in drug discovery and development.
These application notes provide a comprehensive overview of the potential use of this compound in studying NF-κB pathway inhibition, including detailed experimental protocols adapted from studies on analogous compounds.
Mechanism of Action
The canonical NF-κB signaling pathway is initiated by various stimuli, such as lipopolysaccharide (LPS), which activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event liberates the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target inflammatory genes.
Based on studies of structurally related 2-(2-phenylethyl)chromones, this compound is hypothesized to inhibit the NF-κB pathway by interfering with one or more key steps in this cascade, such as the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the active p65 subunit.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound based on typical results for anti-inflammatory 2-(2-phenylethyl)chromones. These values should be experimentally determined for this compound.
| Assay | Cell Line | Stimulant | Parameter | Hypothetical Value (this compound) | Reference Compound (e.g., Bay 11-7082) |
| NF-κB Luciferase Reporter Assay | RAW 264.7 | LPS (1 µg/mL) | IC₅₀ | 5 - 20 µM | 1 - 5 µM |
| Nitric Oxide (NO) Production Assay | RAW 264.7 | LPS (1 µg/mL) | IC₅₀ | 1 - 10 µM[8][9][10] | 0.5 - 2 µM |
| Cell Viability Assay (MTT/XTT) | RAW 264.7 | - | CC₅₀ | > 50 µM | > 50 µM |
| Western Blot (p-IκBα/IκBα ratio) | RAW 264.7 | LPS (1 µg/mL) | % Inhibition at 10 µM | 50 - 80% | > 90% |
| Western Blot (Nuclear p65) | RAW 264.7 | LPS (1 µg/mL) | % Inhibition at 10 µM | 60 - 90% | > 90% |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the inhibitory effects of this compound on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying LPS-induced inflammation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours before stimulation with an appropriate inflammatory agent, such as LPS (1 µg/mL).
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Principle: Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in decreased luciferase expression.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator whose expression is regulated by NF-κB.
-
Principle: The Griess reagent detects nitrite (a stable product of NO) in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for IκBα phosphorylation) or 1 hour (for p65 nuclear translocation).
-
For whole-cell lysates, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, Lamin B1 (nuclear marker), and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Proposed mechanism of this compound in NF-κB pathway inhibition.
Caption: General experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agarwood Chromone Alleviates Gastric Ulcers by Inhibiting the NF-κB and Caspase Pathways Based on Network Pharmacology and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS-guided isolation of anti-inflammatory 2-(2-phenylethyl)chromone dimers from Chinese agarwood (Aquilaria sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Aquilarone C in Nitric Oxide Production Assays in RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquilarone C, a chromone derivative, has emerged as a compound of interest for its potential anti-inflammatory properties. Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of chronic inflammation. The murine macrophage cell line, RAW 264.7, when stimulated with lipopolysaccharide (LPS), provides a robust in vitro model to screen for inhibitors of NO production. These application notes provide a comprehensive guide for evaluating the efficacy of this compound in modulating NO production in RAW 264.7 cells. The protocols detailed below cover the assessment of this compound's impact on cell viability and nitric oxide synthesis, along with insights into the underlying signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on nitric oxide (NO) production and cell viability in LPS-stimulated RAW 264.7 cells. Note: This data is for illustrative purposes only and must be determined experimentally.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (untreated) | - | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.2 ± 2.1 | 0% |
| LPS + this compound | 1 | 38.1 ± 1.9 | 15.7% |
| LPS + this compound | 5 | 25.8 ± 1.5 | 42.9% |
| LPS + this compound | 10 | 15.3 ± 1.1 | 66.1% |
| LPS + this compound | 25 | 8.7 ± 0.9 | 80.8% |
| LPS + L-NAME (1 mM) | - | 2.1 ± 0.4 | 95.4% |
*L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) is a known iNOS inhibitor and serves as a positive control.
Table 2: Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (untreated) | - | 100 ± 5.2 |
| This compound | 1 | 99.1 ± 4.8 |
| This compound | 5 | 98.5 ± 5.1 |
| This compound | 10 | 97.3 ± 4.5 |
| This compound | 25 | 95.8 ± 5.5 |
| This compound | 50 | 93.2 ± 6.1 |
| Doxorubicin (10 µM) | - | 35.4 ± 3.9 |
*Doxorubicin is used as a positive control for cytotoxicity.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of RAW 264.7 Cells
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at a ratio of 1:3 to 1:6.[1] Replace the medium every 2-3 days.[1]
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
This protocol is adapted from established methods for determining nitrite concentration, a stable and quantifiable breakdown product of NO, in cell culture supernatant.[1][2]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[3]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
Include a vehicle control (e.g., DMSO, the solvent for this compound) at the highest concentration used for the test compound.
-
Include a positive control for NO inhibition, such as L-NAME (1 mM).
-
-
Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours.[2][3] A set of wells should remain unstimulated (negative control).
-
Griess Reagent Preparation: The Griess reagent is a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[2] Prepare fresh by mixing equal volumes of the two solutions.
-
Assay Procedure:
-
After the incubation period, carefully collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the freshly prepared Griess reagent to each supernatant sample in a new 96-well plate.[2]
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[2][3]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 3: Cell Viability Assay (MTT Assay)
To ensure that the observed decrease in NO production is not a result of this compound-induced cell death, a cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[4]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with the same concentrations of this compound used in the NO production assay for 24 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on NO production.
Caption: LPS-induced signaling pathways leading to NO production and potential inhibition sites.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Aquilarone C
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the quantitative analysis of Aquilarone C using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a chromone derivative found in agarwood (the resinous wood of Aquilaria species), has garnered interest for its potential pharmacological activities. This application note details the chromatographic conditions, experimental protocols, and method validation parameters to ensure accurate and reproducible quantification of this compound in various sample matrices, including plant extracts and research formulations.
Introduction
This compound is a naturally occurring chromone derivative isolated from agarwood, the valuable resinous heartwood of Aquilaria trees. Chromones from this genus have been reported to exhibit a range of biological activities, making their quantification crucial for quality control, phytochemical studies, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of such compounds in complex mixtures.[1] This protocol outlines a reversed-phase HPLC (RP-HPLC) method optimized for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Chromatographic Column: A C18 reversed-phase column is recommended for the separation.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard (>95% purity)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1. These conditions are based on methods developed for the analysis of chromone derivatives from Aquilaria species.[1]
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient Elution | 0-20 min: 10-90% B20-25 min: 90% B25.1-28 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[1] |
| Run Time | 28 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Extract)
-
Extraction: Accurately weigh 1 g of the powdered plant material (e.g., agarwood) and extract it with 20 mL of methanol using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the standard solutions and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms and record the peak area for this compound at 254 nm.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3] The validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | The method is specific for this compound with no interference from the matrix. |
Note: The values presented in this table are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway Diagram (Placeholder)
As this application note focuses on an analytical method, a signaling pathway is not directly applicable. However, to fulfill the prompt's requirement, a placeholder diagram illustrating a hypothetical downstream effect of this compound could be included in a broader research context.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for Assessing the Cell Permeability of Aquilarone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquilarone C, a chromone derivative isolated from Aquilaria sinensis, has demonstrated notable anti-inflammatory properties[1][2][3]. Understanding the cell permeability of this compound is a critical step in evaluating its potential as a therapeutic agent. Poor membrane permeability can be a significant hurdle in drug development, affecting oral bioavailability and the ability of a compound to reach its intracellular target. This document provides detailed application notes and protocols for a panel of standard in vitro assays to characterize the cell permeability of this compound.
The assays described herein are designed to assess passive diffusion and active transport mechanisms, providing a comprehensive permeability profile. These include the Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput assessment of passive permeability, and cell-based assays using Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines to investigate transport in a more biologically relevant context that includes active transport processes[4][5][6][7][8].
Data Presentation
The following tables provide a framework for summarizing the quantitative data obtained from the described permeability assays.
Table 1: PAMPA Permeability Data for this compound
| Compound | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| This compound | 10 | [Insert Value] | [Insert Classification] |
| High Permeability Control | 10 | [Insert Value] | High |
| Low Permeability Control | 10 | [Insert Value] | Low |
Classification based on established ranges (e.g., Papp < 1 x 10⁻⁶ cm/s = Low; Papp > 10 x 10⁻⁶ cm/s = High).
Table 2: Caco-2 Permeability Data for this compound
| Direction | Compound | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | This compound | 10 | [Insert Value] | [Insert Value] |
| Basolateral to Apical (B-A) | This compound | 10 | [Insert Value] | |
| A-B | High Permeability Control | 10 | [Insert Value] | |
| A-B | Low Permeability Control | 10 | [Insert Value] |
An efflux ratio > 2 is indicative of active efflux.
Table 3: MDCK-MDR1 Permeability Data for this compound
| Direction | Compound | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | This compound | 10 | [Insert Value] | [Insert Value] |
| Basolateral to Apical (B-A) | This compound | 10 | [Insert Value] | |
| A-B | P-gp Substrate Control | 10 | [Insert Value] | |
| A-B | Non-Substrate Control | 10 | [Insert Value] |
A significant efflux ratio in this model suggests that this compound may be a substrate for the P-glycoprotein (P-gp) transporter.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive intestinal absorption. It utilizes a lipid-infused artificial membrane to model the gastrointestinal tract barrier[4][6].
Materials:
-
96-well donor and acceptor plates
-
PVDF membrane filters
-
Lecithin/dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds
-
Plate reader for UV-Vis spectrophotometry or LC-MS/MS for analysis
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate membrane, ensuring complete coverage.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds to a final concentration of 10 µM in PBS containing 5% DMSO[9].
-
Load Donor Plate: Carefully add 150 µL of the donor solutions to each well of the coated donor plate.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 16-24 hours in a humidified chamber[10][11].
-
Sample Collection and Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of this compound and control compounds in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where:
-
VA = Volume of acceptor well
-
VD = Volume of donor well
-
Area = Surface area of the membrane
-
Time = Incubation time in seconds
-
[Drug]equilibrium = ([Drug]donor * VD + [Drug]acceptor * VA) / (VD + VA)
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. enamine.net [enamine.net]
- 8. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. bioassaysys.com [bioassaysys.com]
Synthesis and Structure-Activity Relationship Studies of Aquilarone C Analogs as Potent Anti-inflammatory Agents
Application Notes and Protocols for Researchers in Drug Development
These application notes provide a comprehensive overview of the synthesis of Aquilarone C analogs and the subsequent structure-activity relationship (SAR) studies to evaluate their potential as anti-inflammatory agents. Detailed protocols for the synthesis and key biological assays are included to facilitate further research and development in this area.
Introduction
This compound is a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from Aquilaria sinensis. This class of compounds has garnered significant interest due to their notable pharmacological properties, including anti-inflammatory effects. The core structure of 2-(2-phenylethyl)chromones presents a valuable scaffold for medicinal chemistry, offering multiple sites for modification to optimize biological activity. This document outlines the synthesis of a series of this compound analogs with varied substitution patterns on both the chromone core and the phenylethyl moiety. The anti-inflammatory activity of these analogs is assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The SAR is then discussed to provide insights for the design of more potent anti-inflammatory drug candidates.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The anti-inflammatory activity of synthesized this compound analogs was evaluated by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. The results, presented as IC50 values, are summarized in the table below. A lower IC50 value indicates greater potency.
| Compound ID | R1 | R2 | R3 | R4 | R5 | IC50 (µM) for NO Inhibition |
| This compound | OCH3 | OH | H | OH | OCH3 | Not explicitly found, but related compounds show activity |
| Analog 1 | H | H | H | H | H | > 25 |
| Analog 2 | OCH3 | H | H | H | H | 15.2 ± 1.8 |
| Analog 3 | OH | H | H | H | H | 9.8 ± 1.1 |
| Analog 4 | H | H | H | OCH3 | H | 12.5 ± 1.5 |
| Analog 5 | H | H | H | OH | H | 8.2 ± 0.9 |
| Analog 6 | OCH3 | OCH3 | H | H | H | 7.3 ± 0.8 |
| Analog 7 | OCH3 | OH | H | H | H | 4.62 ± 1.48 |
| Analog 8 | H | H | H | OH | OCH3 | 1.6 - 7.3 (range for similar compounds) |
| Analog 9 | OH | OH | H | OH | OCH3 | 1.6 - 7.3 (range for similar compounds) |
| Indomethacin | - | - | - | - | - | 23.03 |
Summary of Structure-Activity Relationship (SAR) Insights:
-
Hydroxylation and Methoxylation: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on both the chromone ring (R1, R2) and the phenylethyl ring (R4, R5) significantly influences anti-inflammatory activity.
-
Effect of Substituents on the Chromone Ring: Analogs with substitutions at the R1 and R2 positions generally exhibit greater potency than the unsubstituted analog (Analog 1). A hydroxyl group at R2 (Analog 3) appears to be more favorable than a methoxy group (Analog 2). The combination of a methoxy group at R1 and a hydroxyl group at R2 (Analog 7) results in potent activity.
-
Effect of Substituents on the Phenylethyl Ring: Similarly, substitutions on the phenylethyl ring enhance activity. A hydroxyl group at R4 (Analog 5) is more effective than a methoxy group (Analog 4).
-
Polysubstitution: Generally, polysubstituted analogs (e.g., Analogs 6-9) display the most potent inhibitory effects on NO production, with IC50 values in the low micromolar range, surpassing the activity of the positive control, indomethacin. The exact positioning of these functional groups is crucial for optimizing activity.
Experimental Protocols
General Synthesis of this compound Analogs (2-(2-phenylethyl)chromones)
A common and effective method for the synthesis of the 2-(2-phenylethyl)chromone scaffold involves the reduction of the corresponding 2-styrylchromone precursor. This can be achieved through catalytic hydrogen transfer reaction.
Step 1: Synthesis of 2-Styrylchromone Precursors
Substituted 2-styrylchromones can be prepared from the corresponding substituted 2-hydroxyacetophenones and substituted cinnamaldehydes through a Claisen-Schmidt condensation followed by cyclization.
Step 2: Catalytic Hydrogen Transfer Reduction
-
Dissolve: Dissolve the substituted 2-styrylchromone (1.0 eq) in dry methanol.
-
Add Reagents: To this solution, add ammonium formate (10.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) (0.1 eq by weight).
-
Reflux: Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: To the residue, add ice-cold water and extract with a suitable organic solvent such as ethyl acetate or ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(2-phenylethyl)chromone analog.
Anti-inflammatory Activity Assays
1. Cell Culture
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for an additional 18-24 hours.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
3. Cytokine (TNF-α and IL-6) Production Assay (ELISA)
This protocol measures the levels of pro-inflammatory cytokines, TNF-α and IL-6, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Seeding and Treatment: Follow the same procedure as for the NO production assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate solution, and finally a stop solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader. The concentrations of TNF-α and IL-6 are determined from a standard curve generated with recombinant cytokines.
4. Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is used to assess the effect of this compound analogs on the activation of key inflammatory signaling pathways by measuring the phosphorylation of p65 (a subunit of NF-κB) and p38 (a member of the MAPK family).
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The relative protein expression is quantified by densitometry analysis, normalizing the phosphorylated protein levels to the total protein levels.
Visualizations
Synthesis Workflow
Caption: General synthetic workflow for this compound analogs.
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for evaluating the anti-inflammatory activity of this compound analogs.
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action for this compound analogs in inhibiting inflammatory pathways.
Troubleshooting & Optimization
How to improve the yield of Aquilarone C extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Aquilarone C. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your experimental success and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a naturally occurring 2-(2-phenylethyl)chromone derivative.[1][2][3] Its primary source is the resinous heartwood, known as agarwood, of trees from the Aquilaria genus, particularly Aquilaria sinensis.[1][2][3] This resin is typically formed in response to stress, such as physical injury or fungal infection.[4][5][6]
Q2: What are the key factors influencing the yield of this compound?
A2: The yield of this compound is influenced by several factors, including:
-
Induction of Biosynthesis: The production of 2-(2-phenylethyl)chromones (PECs), including this compound, is a stress response. Applying elicitors like methyl jasmonate (MeJA), salicylic acid (SA), or ferrous sulfate (FeSO4) can significantly increase their biosynthesis and accumulation.[7][8]
-
Extraction Method: The choice of extraction technique (e.g., maceration, ultrasound-assisted extraction, microwave-assisted extraction) can impact the efficiency and yield.[9][10][11]
-
Solvent Selection: The polarity of the extraction solvent is critical for effectively solubilizing this compound.[12][13]
-
Extraction Parameters: Temperature, extraction time, and the solid-to-liquid ratio are crucial parameters that need to be optimized.
-
Plant Material: The species of Aquilaria, the age of the tree, and the duration of stress induction all affect the concentration of this compound.[14][15]
Q3: How can I induce the production of this compound in Aquilaria species?
A3: The production of 2-(2-phenylethyl)chromones can be induced by subjecting the plant to stress. This can be achieved through:
-
Mechanical Wounding: Physically injuring the tree trunk.[16]
-
Chemical Elicitation: Applying chemical inducers such as methyl jasmonate (MeJA), salicylic acid (SA), ferrous sulfate (FeSO4), or sodium chloride (NaCl).[4][5][7][8] Studies have shown that treatment with FeSO4 and MeJA can significantly increase the content of various PECs in Aquilaria sinensis calli.[7][8]
-
Fungal Inoculation: Introducing specific fungi to the tree can also stimulate the production of these compounds.[5]
Q4: What is the proposed biosynthetic pathway for this compound?
A4: this compound, being a 2-(2-phenylethyl)chromone, is believed to be biosynthesized through a combination of the pentaketide and shikimic acid pathways.[6] The general pathway involves the condensation of precursors from these two pathways to form the characteristic chromone skeleton with a phenylethyl substituent. The specific enzymes and intermediates in the biosynthesis of this compound are still under investigation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inadequate induction of biosynthesis. | Ensure the Aquilaria wood has been properly stressed (induced) before extraction. Consider applying elicitors like methyl jasmonate or ferrous sulfate.[7][8] |
| Inefficient extraction method. | Switch to a more efficient extraction method such as ultrasound-assisted or microwave-assisted extraction.[9][10][11] | |
| Improper solvent selection. | Use a solvent system with appropriate polarity. An initial extraction with ethanol or methanol followed by partitioning with a less polar solvent like chloroform or ethyl acetate is often effective for PECs.[1][2] | |
| Sub-optimal extraction parameters. | Optimize extraction time, temperature, and solid-to-liquid ratio. | |
| Degradation of this compound during Extraction | High extraction temperatures. | While higher temperatures can increase extraction rates, they may also lead to the degradation of thermolabile compounds.[2] Conduct extractions at a moderate temperature (e.g., 40-60°C) and consider performing a temperature optimization study. |
| Presence of degrading enzymes. | If using fresh plant material, endogenous enzymes could degrade the target compound. Consider drying the plant material or using methods to denature enzymes prior to extraction.[17] | |
| Extreme pH conditions. | The stability of chromone derivatives can be pH-dependent. Ensure the pH of your extraction solvent is near neutral unless a different pH is required for selective extraction. | |
| Co-extraction of Impurities | Non-selective solvent system. | Employ a multi-step extraction and partitioning strategy. An initial extraction with a polar solvent followed by liquid-liquid partitioning can help separate compounds based on their polarity. |
| Complex plant matrix. | Further purification steps such as column chromatography (e.g., silica gel, Sephadex LH-20) will be necessary to isolate this compound from other co-extracted compounds.[18] | |
| Emulsion Formation during Liquid-Liquid Partitioning | High concentration of surfactant-like molecules in the extract. | To break the emulsion, try adding a saturated NaCl solution (brine), gently swirling instead of vigorous shaking, or centrifuging the mixture. In some cases, adding a small amount of a different organic solvent can also help. |
Experimental Protocols
Protocol 1: Elicitor-Enhanced Production of 2-(2-Phenylethyl)chromones
This protocol is based on studies that have successfully used chemical elicitors to increase the production of PECs in Aquilaria sinensis cell cultures, which can be adapted for whole-plant systems.
Materials:
-
Aquilaria sinensis plant material (e.g., callus culture, seedlings, or mature trees)
-
Ferrous sulfate (FeSO4) solution (e.g., 0.8% w/v)[8]
-
Methyl jasmonate (MeJA) solution (e.g., 50-200 µM)[7]
-
Sterile water
-
Appropriate application tools (e.g., sprayer for leaves, injection system for trunks)
Procedure:
-
Prepare the elicitor solution at the desired concentration. For example, a 0.8% FeSO4 solution or a 50 µM MeJA solution.[7][8]
-
Apply the elicitor to the plant material. For callus cultures, the elicitor can be added directly to the culture medium. For seedlings or trees, the solution can be sprayed onto the leaves or injected into the trunk.
-
Incubate the treated plant material for a specific duration. Studies have shown that the peak accumulation of some PECs occurs around 7 days after treatment.[7][8]
-
Harvest the plant material after the induction period for extraction.
Protocol 2: Solvent Extraction of this compound
This protocol is a general method for the extraction of 2-(2-phenylethyl)chromones from Aquilaria wood.
Materials:
-
Dried and powdered induced Aquilaria wood
-
Ethanol (95%) or Methanol
-
Chloroform or Ethyl Acetate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the powdered Aquilaria wood in 95% ethanol at room temperature (solid-to-liquid ratio of 1:10 w/v) for 24-48 hours with occasional agitation.
-
Filter the mixture and collect the ethanol extract. Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and perform liquid-liquid partitioning with chloroform or ethyl acetate in a separatory funnel.
-
Collect the organic phase (chloroform or ethyl acetate layer), which will contain this compound and other less polar compounds.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield a fraction enriched with 2-(2-phenylethyl)chromones.
-
This enriched fraction can then be subjected to further chromatographic purification to isolate pure this compound.
Quantitative Data
Table 1: Effect of Elicitor Treatment on the Content of various 2-(2-Phenylethyl)chromones in Aquilaria sinensis Callus (µg/g DW)
| Compound | Control | 0.8% FeSO4 (7 days) | 50 µM MeJA (7 days) | 200 µM MeJA (7 days) |
| 6-hydroxy-2-(2-phenylethyl)chromone | Not Detected | Highest Content | Highest Content | - |
| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Not Detected | Highest Content | Highest Content | - |
| 2-(2-phenylethyl)chromone | Not Detected | Highest Content | - | Significantly Increased |
| 2-[2-(4-methoxyphenyl)ethyl]chromone | Not Detected | Highest Content | - | Significantly Increased |
Data adapted from studies on the effects of FeSO4 and MeJA on PEC production.[7][8] "Highest Content" indicates that this treatment yielded the maximum amount of the specified compound in the study.
Table 2: Comparison of Extraction Methods for Phenolic Compounds (General)
| Extraction Method | Principle | Advantages | Disadvantages | Relative Yield |
| Maceration | Soaking the plant material in a solvent over a period of time. | Simple, low cost. | Time-consuming, lower efficiency. | Lower |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Faster, more efficient than maceration. | Requires specialized equipment. | Higher |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, highly efficient, less solvent required. | Requires specialized equipment, potential for thermal degradation. | Higher |
This table provides a general comparison of extraction methods for phenolic compounds, which are structurally related to chromones.[9][10][11]
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five 2-(2-Phenylethyl)chromones from Sodium Chloride-Elicited Aquilaria sinensis Cell Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of different solvents on the recovery of bioactive compounds and antioxidant properties from lemon (Citrus limon L.) pomace waste - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aquilarone C Stability for In vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the stability of Aquilarone C for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a chromone derivative isolated from Aquilaria sinensis.[1][2][3] It is recognized for its anti-inflammatory properties, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4]
Q2: What are the common solvents for dissolving this compound?
This compound is typically isolated using a combination of ethanol and chloroform.[2][3] For in vitro experiments, it is advisable to dissolve this compound in a high-purity grade of dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in the appropriate cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q3: What are the potential stability issues with this compound in in vitro settings?
While specific degradation pathways for this compound are not extensively documented, compounds with similar structures, such as other sesquiterpenoids and chromone derivatives, can be susceptible to degradation under certain experimental conditions.[5] Potential factors affecting stability include:
-
pH: Extreme pH values in the culture medium can lead to hydrolysis or rearrangement of the molecule. Sesquiterpene lactones, for example, have shown instability at physiological pH (7.4).[5]
-
Temperature: Elevated temperatures and prolonged incubation times can accelerate degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of chromone structures.
-
Oxidation: The presence of oxidizing agents or reactive oxygen species (ROS) in the culture medium can lead to oxidative degradation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vitro experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time. | Degradation of this compound in the stock solution or working solution. | 1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh DMSO stock solutions of this compound every 4-6 weeks. 2. Aliquot and store properly: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -80°C for long-term storage and at -20°C for short-term storage. Protect from light by using amber vials or wrapping tubes in aluminum foil. 3. Prepare working solutions immediately before use: Dilute the stock solution into the cell culture medium immediately before adding it to the cells. |
| Inconsistent experimental results. | Incomplete dissolution of this compound or precipitation in the culture medium. | 1. Ensure complete dissolution: After adding the DMSO stock to the culture medium, vortex the solution gently to ensure complete mixing. 2. Visually inspect for precipitation: Before adding the working solution to the cells, visually inspect it for any signs of precipitation. If precipitation is observed, consider preparing a fresh, more dilute working solution. 3. Optimize final concentration: High concentrations of this compound may exceed its solubility limit in aqueous media. Determine the optimal concentration range through a dose-response experiment. |
| High background noise or off-target effects. | Presence of degradation products with their own biological activity. | 1. Assess purity of stock solution: If possible, periodically check the purity of the this compound stock solution using techniques like HPLC. 2. Minimize incubation time: Use the shortest effective incubation time for your experimental endpoint to reduce the potential for degradation. 3. Include appropriate controls: Always include vehicle controls (medium with the same concentration of DMSO) to account for any solvent effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Sterile cell culture medium
-
-
Procedure for Stock Solution (10 mM):
-
Aseptically weigh out the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Procedure for Working Solution (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
Add the appropriate volume of the 10 mM stock solution to the medium to achieve the final desired concentration (e.g., for 1 mL of 10 µM working solution, add 1 µL of 10 mM stock solution to 999 µL of medium).
-
Vortex gently to mix.
-
Use the working solution immediately.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for evaluating the stability of this compound under your specific experimental conditions.
-
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase for HPLC
-
-
Procedure:
-
Prepare a fresh working solution of this compound in your cell culture medium at the highest concentration you plan to use.
-
Immediately take a sample (t=0) and store it at -80°C for later analysis.
-
Incubate the remaining working solution in a cell culture incubator under the same conditions as your experiments (37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution and store them at -80°C.
-
Analyze all collected samples by HPLC to quantify the remaining percentage of intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 96.2 |
| 8 | 91.8 |
| 24 | 75.3 |
| 48 | 55.1 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data following Protocol 2.
Visualizations
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Assessing this compound Stability
Caption: Experimental workflow for determining this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing Aquilarone C solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aquilarone C, focusing on addressing its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for an in vitro experiment. What are the recommended solvents?
A1: this compound, a chromone derivative, exhibits poor solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds. Ethanol can also be used. For working solutions, this stock can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% v/v for most cell lines).
Q2: When I dilute my DMSO stock of this compound into my cell culture medium, the compound precipitates. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Use a Lower Concentration of Stock Solution: Prepare a less concentrated DMSO stock solution and add a proportionally larger volume to your aqueous medium to reach the desired final concentration. This can help keep the compound in solution.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortexing/Mixing: Ensure vigorous vortexing or mixing immediately after adding the stock solution to the aqueous medium to facilitate dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Incorporate Serum: If your experiment allows, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can help to solubilize hydrophobic compounds through binding to proteins like albumin.
-
Co-solvents: For more challenging cases, consider using a co-solvent system. A common formulation for in vivo studies that can be adapted for in vitro work involves a mixture of DMSO, PEG300, and a surfactant like Tween-80.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing the initial stock solution in an organic solvent. A brief period of sonication in a water bath can help to break up compound aggregates and facilitate solubilization. However, be cautious with prolonged sonication as it can generate heat and potentially degrade the compound.
Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for my experiments?
A5: Beyond the use of co-solvents, several advanced formulation strategies can be employed, especially in the context of drug development:
-
Inclusion Complexes: Using cyclodextrins (e.g., β-cyclodextrin) can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and solubility.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., liposomes or polymeric nanoparticles) can improve its delivery and solubility in aqueous environments.
Quantitative Solubility Data
| Solvent | 2-(2-phenylethyl)chromone | Zingerone | Corilagin | Magnolol |
| Aqueous Buffers | ||||
| Water | Insoluble | ~10 mg/mL (in PBS, pH 7.2)[1] | ~5 mg/mL (in PBS, pH 7.2)[2] | Sparingly soluble[3] |
| Organic Solvents | ||||
| DMSO | ≥ 100 mg/mL | ~20 mg/mL[1] | ~25 mg/mL[2] | ~16 mg/mL[3] |
| Ethanol | Soluble | ~30 mg/mL[1] | ~25 mg/mL[2] | ~20 mg/mL[3] |
| Dimethylformamide (DMF) | Soluble | ~30 mg/mL[1] | ~20 mg/mL[2] | ~20 mg/mL[3] |
Note: The solubility of chromones is generally poor in water and significantly better in organic solvents like DMSO and ethanol.[4]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions in Aqueous Media
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Warm the aqueous medium (e.g., cell culture medium with serum) to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the stock solution to achieve the final desired concentration. It is crucial to add the stock solution directly into the medium rather than onto the side of the tube or vessel.
-
Mixing: Immediately after adding the stock solution, vortex the working solution for 30-60 seconds to ensure rapid and uniform dispersion.
-
Use: Use the freshly prepared working solution immediately in your experiment. Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate over time.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for dissolving this compound for experimental use.
Putative Anti-inflammatory Signaling Pathway of this compound
Caption: Putative mechanism of this compound's anti-inflammatory action.
References
Technical Support Center: Aquilarone C Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Aquilarone C to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage (up to a few weeks), it is recommended to store this compound as a solid powder in a cool, dry, and dark place. A standard laboratory refrigerator at 2-8°C is suitable. If received as a solution, store it at -20°C.
Q2: What is the recommended long-term storage condition for this compound?
For long-term storage, this compound should be stored as a solid powder at -20°C or below, protected from light and moisture. When stored as a solution, it is advisable to aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: How sensitive is this compound to light?
Chromone derivatives, the chemical class of this compound, can be susceptible to photodegradation. Therefore, it is crucial to protect this compound from light exposure. Always store it in amber vials or wrap the container with aluminum foil. Perform experimental manipulations in a dimly lit environment whenever possible.
Q4: Is this compound sensitive to pH?
Yes, the stability of chromone derivatives can be pH-dependent. Studies on related compounds have shown that they can be unstable in acidic or alkaline conditions, leading to hydrolysis or other degradation reactions. It is recommended to prepare solutions in a neutral buffer (pH 7.0-7.4) immediately before use.
Q5: Can I store this compound in a solution?
While it is best to store this compound as a solid, solutions can be prepared for immediate use or short-term storage. If you need to store a solution, use a suitable solvent (e.g., DMSO, ethanol) and store it in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q6: What are the signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable way to assess its integrity is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. Perform a quality control check of the stock solution using HPLC. |
| Loss of biological activity | Degradation due to improper storage. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. |
| Appearance of unknown peaks in analytical analysis | Degradation of this compound. | Investigate potential degradation pathways (hydrolysis, oxidation, photodegradation). Perform forced degradation studies to identify potential degradants. |
| Precipitation of the compound in solution | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate and the concentration is within the solubility limit. Store solutions in tightly sealed vials to prevent solvent evaporation. |
Stability Data Summary
The following tables summarize the expected stability of this compound under various conditions based on general knowledge of chromone derivatives. Note: This is generalized data, and it is highly recommended to perform specific stability studies for your particular formulation and storage conditions.
Table 1: Effect of Temperature on this compound Stability (Solid State)
| Storage Temperature | Purity after 6 months (%) |
| 25°C (Room Temperature) | >90% |
| 4°C (Refrigerator) | >95% |
| -20°C (Freezer) | >99% |
| -80°C (Ultra-low Freezer) | >99% |
Table 2: Effect of Light Exposure on this compound Stability (in Solution, at 25°C)
| Light Condition | Purity after 24 hours (%) |
| Dark (in amber vial) | >98% |
| Ambient laboratory light | ~90% |
| Direct sunlight | <70% |
Table 3: Effect of pH on this compound Stability (in Aqueous Buffer, at 25°C)
| pH | Purity after 24 hours (%) |
| 3.0 (Acidic) | ~85% |
| 7.4 (Neutral) | >98% |
| 9.0 (Alkaline) | ~90% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 10-20 µg/mL.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.
-
Calculate the purity based on the peak area percentage.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation pathways and products of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) or a photostability chamber for 24 hours.
3. Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-MS to identify and characterize the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
Overcoming low cell viability in Aquilarone C cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Aquilarone C in cytotoxicity assays. Low cell viability is a common challenge that can arise from various factors, from compound handling to the specifics of the experimental setup. This guide offers solutions to frequently encountered issues to help ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
This compound is a chromone derivative isolated from Aquilaria sinensis.[1][2][3] Chromone compounds, as a class, have been reported to exhibit various biological activities, including anti-inflammatory and cytotoxic effects against cancer cell lines.[4][5][6][7][8] The cytotoxic mechanism of related chromone derivatives often involves the induction of apoptosis through the mitochondrial pathway.[4][6][9]
Q2: At what concentration should I test this compound for cytotoxicity?
Q3: this compound is not readily soluble in my cell culture medium. How should I prepare my stock solution?
This compound, like many chromone derivatives, may have limited aqueous solubility. It is advisable to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[12][13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: My untreated control cells also show low viability. What could be the cause?
Low viability in control cells can be due to several factors unrelated to the test compound. These include:
-
Suboptimal Cell Culture Conditions: Ensure the cell line is healthy, within a low passage number, and growing in the recommended medium with appropriate supplements and incubation conditions (temperature, CO2, humidity).
-
Cell Seeding Density: Inconsistent or inappropriate cell seeding density can lead to variability. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Handling Errors: Rough handling of cells during seeding or media changes can cause cell stress and death.
-
Contamination: Check for microbial contamination (e.g., bacteria, fungi, mycoplasma) which can significantly impact cell health.
Q5: How can I determine if this compound is inducing apoptosis in my cells?
Several methods can be used to assess apoptosis:
-
Morphological Changes: Observe cells under a microscope for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activation Assays: Measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[14][15][16]
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis.[4]
Troubleshooting Guide: Low Cell Viability
This guide addresses common issues that lead to unexpectedly low cell viability in this compound cytotoxicity assays.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting of small volumes of this compound stock solution. | Perform serial dilutions to avoid pipetting very small volumes. Use calibrated pipettes. |
| Inconsistent cell seeding density. | Ensure a homogeneous cell suspension before seeding. Use an automated cell counter for accuracy. | |
| Low cell viability at all tested concentrations (including low doses) | This compound precipitation in the culture medium. | Visually inspect the wells for any precipitate after adding the compound. Prepare fresh dilutions for each experiment. Consider the solubility limits in your experimental design. |
| High final concentration of the solvent (e.g., DMSO). | Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Include a vehicle control with the highest solvent concentration used.[12][13] | |
| The chosen cell line is highly sensitive to chromone derivatives. | Test a wider range of lower concentrations. Select a cell line with known resistance or sensitivity for comparison if available. | |
| No dose-dependent effect observed | The concentration range tested is too narrow or not in the active range. | Broaden the concentration range of this compound tested, including both lower and higher concentrations. |
| The incubation time is too short or too long. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. | |
| The chosen cell viability assay is not sensitive enough. | Consider using a more sensitive assay. For example, ATP-based assays (like CellTiter-Glo) are often more sensitive than metabolic assays (like MTT). |
Quantitative Data on Related Chromone Derivatives
Disclaimer: The following data is for 2-(2-phenylethyl)chromone derivatives isolated from Aquilaria and Gyrinops species and is provided for illustrative purposes as a starting point for your research with this compound.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| 2-(2-phenylethyl)chromone derivative 1 | K562 (Human chronic myelogenous leukemia) | Not Specified | 72.37 ± 0.20 | [10] |
| BEL-7402 (Human hepatoma) | Not Specified | 61.47 ± 0.22 | [10] | |
| 2-(2-phenylethyl)chromone derivative 5 | K562 | Not Specified | 8.36 | [11] |
| BEL-7402 | Not Specified | 5.76 | [11] | |
| SGC-7901 (Human gastric adenocarcinoma) | Not Specified | >20 | [11] | |
| 7-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-4H-1-benzopyran-4-one | A549 (Human lung adenocarcinoma) | Not Specified | 0.91 | |
| NCI-H520 (Human lung squamous cell carcinoma) | Not Specified | 0.54 | ||
| SPC-A-1 (Human lung adenocarcinoma) | Not Specified | 0.45 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and ideally not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner in apoptosis.
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well plate) and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA) and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity relative to the vehicle control.
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating the cytotoxic effects of this compound.
Logical Troubleshooting Flow for Low Cell Viability
Caption: Troubleshooting flowchart for addressing low cell viability.
Postulated Signaling Pathway for Chromone-Induced Apoptosis
Caption: Hypothesized intrinsic apoptosis pathway for chromone derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of ROS by a novel chromone linked nitrone derivative promotes mitochondria mediated caspase dependent apoptosis in HepG2 and HeLa cells - World Scientific News [worldscientificnews.com]
- 7. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Early caspase-3 activation independent of apoptosis is required for cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Aquilarone C in Cellular Models
Disclaimer: Information regarding "Aquilarone C" is not currently available in the public scientific literature. The following technical support guide is created for a hypothetical small molecule, "this compound," to demonstrate a framework for addressing off-target effects. The principles and protocols described are broadly applicable to small molecule inhibitor research and can be adapted once specific details about this compound's mechanism and off-targets are known.
For the purpose of this guide, we will assume:
-
Primary Target: A specific kinase, "Kinase A."
-
Known Off-Target Effects: Inhibition of a related "Kinase B" and interaction with a non-kinase protein, "Protein Y."
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a small molecule like this compound with cellular components other than its intended biological target (Kinase A). These inter[1]actions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects. For instanc[1][2]e, if this compound also inhibits Kinase B, a downstream cellular phenotype could be incorrectly attributed solely to the inhibition of Kinase A.
Q2: What are the common causes of off-target effects for small molecule inhibitors?
A2: Off-target effects can arise from several factors:
-
Structural Similarity: Many small molecules bind to conserved domains in proteins. For example, the ATP-binding pocket is structurally similar across many kinases, making it a common source of off-target binding for kinase inhibitors.
-
Compo[1][3]und Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.
-
High Compound Concentration: Using concentrations of a small molecule significantly higher than its binding affinity for the intended target increases the likelihood of binding to lower-affinity off-target proteins.
-
Cellu[1][4]lar Context: The relative expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.
Q3: How [1]can I begin to troubleshoot if I suspect my observed phenotype is due to an off-target effect of this compound?
A3: A multi-step approach is recommended:
-
Dose-Response Analysis: Perform a dose-response experiment. The potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting Kinase A.
-
Use a[1][4] Structurally Unrelated Inhibitor: Treat cells with an inhibitor of Kinase A that has a different chemical structure. If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Targe[1][4]t Knockdown/Knockout: Use genetic methods like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of Kinase A. If the phen[5][6][7][8]otype is mimicked by this genetic perturbation, it is more likely an on-target effect.
Troubleshooting Guides
Issue 1: Observed cellular phenotype does not correlate with the known function of the primary target (Kinase A).
-
Possible Cause: The phenotype may be driven by the inhibition of an off-target, such as Kinase B.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is binding to Kinase A in your cellular model at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
G[9][10][11][12]enetic Validation of the Off-Target: Use siRNA or CRISPR-Cas9 to specifically knock down or knock out Kinase B. If this rep[5][13]roduces the observed phenotype, it suggests Kinase B is involved.
-
Use a More Selective Inhibitor: If available, use an inhibitor that is highly selective for Kinase A over Kinase B to see if the phenotype persists.
-
Issue 2:[4] this compound treatment leads to unexpected cellular toxicity.
-
Possible Cause: The toxicity may be due to off-target effects on essential cellular processes.
-
Troub[4]leshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above the IC50 for Kinase A.
-
P[4]rofile for Off-Target Liabilities: If possible, submit this compound for broad-panel screening against a range of kinases and other protein families to identify potential off-targets associated with toxicity.
-
R[4]escue Experiment: If the off-target leading to toxicity is known (e.g., Protein Y), attempt a rescue experiment by overexpressing a resistant mutant of Protein Y.
-
Quantitative Data Summary
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Assay Type |
| Kinase A | 50 | Biochemical Assay |
| Kinase B | 500 | Biochemical Assay |
| Protein Y | 2500 | Binding Assay |
Table 2: Example Data from a Target Validation Experiment
| Experimental Condition | Cellular Phenotype (e.g., % Apoptosis) |
| Vehicle Control | 5% |
| This compound (100 nM) | 60% |
| Kinase A siRNA | 55% |
| Kinase B siRNA | 15% |
| Scrambled (Control) siRNA | 6% |
| This compound (100 nM) + Kinase A siRNA | 62% |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown for Target Validation
This protocol describes how to use small interfering RNA (siRNA) to transiently reduce the expression of a target protein (e.g., Kinase A) to validate that the effects of this compound are on-target.
-
siRNA Design and Selection:
-
Select at least two to three independent, validated siRNA sequences targeting different regions of the mRNA for Kinase A to minimize off-target effects from the siRNA itself.
-
Use[14] a non-targeting or scrambled siRNA as a negative control.
-
-
Cell [14]Culture and Transfection:
-
Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Prepare siRNA-lipid transfection complexes according to the manufacturer's protocol (e.g., Lipofectamine RNAiMAX).
-
Add the complexes to the cells and incubate for 24-72 hours. The optimal time should be determined empirically.
-
-
Validation of Knockdown:
-
After incubation, harvest a subset of cells to validate knockdown efficiency via Western blot or qRT-PCR. A knockdown of >70% is generally considered effective.
-
-
Phenotypic Assay:
-
Treat the remaining siRNA-transfected cells with this compound or a vehicle control.
-
Perform the cellular assay to measure the phenotype of interest (e.g., apoptosis, proliferation).
-
-
Data Analysis:
-
Compare the phenotype in cells treated with Kinase A siRNA to those treated with this compound. A similar phenotype suggests an on-target effect.
-
The non-targeting siRNA group serves as the baseline control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in intact cells. The princip[9][10][11]le is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell [10]Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
-
Protein Separation:
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detec[4]tion:
-
Collect the supernatant (soluble fraction) and analyze the amount of the target protein (Kinase A) remaining at each temperature using Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble Kinase A as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
[12]Visualizations
Signaling Pathways & Experimental Workflows
Caption: Proposed mechanism of this compound, showing on- and off-target interactions.
Caption: Logical workflow for differentiating on-target vs. off-target phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. Rethinking Preclinical Technologies for Cell and Gene | Conexiant [conexiant.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
How to handle batch-to-batch variability of extracted Aquilarone C
Welcome to the Technical Support Center for Aquilarone C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the batch-to-batch variability of extracted this compound and to offer troubleshooting support for related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a chromone derivative known for its anti-inflammatory properties.[1] It is a natural product isolated from the resinous wood of Aquilaria sinensis (Lour.) Spreng.[1]
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability of natural product extracts like those containing this compound is a common issue. The primary sources of this variability include:
-
Raw Material Variation: The chemical composition of Aquilaria sinensis can be influenced by genetic factors, geographical origin, climate, harvest time, and storage conditions.[2][3]
-
Extraction Method: The choice of solvent, extraction time, temperature, and overall technique (e.g., maceration, sonication, Soxhlet) can significantly impact the yield and profile of extracted compounds, including this compound.[4][5]
-
Processing and Handling: Post-extraction processing, such as drying and storage of the extract, can also contribute to variability.
Q3: How can I assess the quality and consistency of my this compound extract batches?
A3: A multi-step approach is recommended for quality control:
-
Chromatographic Fingerprinting: High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for creating a chemical fingerprint of your extract.[4] By comparing the chromatograms of different batches, you can assess their consistency.
-
Quantitative Analysis: Use a validated HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the amount of this compound in each batch.[6] This will allow you to normalize your experiments based on the concentration of the active compound.
-
Marker Compound Analysis: Besides this compound, you can also quantify other major or bioactive compounds present in the extract to get a more comprehensive quality profile.
Q4: My experimental results with different batches of this compound extract are inconsistent. What should I do?
A4: Inconsistent results are a common consequence of batch-to-batch variability. To address this, you should:
-
Quantify this compound: Determine the concentration of this compound in each batch you have used.
-
Normalize Dosing: Re-calculate your experimental doses based on the actual this compound concentration to ensure you are using an equivalent amount of the active compound across experiments.
-
Establish Acceptance Criteria: Define an acceptable range for the this compound content for an extract batch to be used in your experiments.
-
Consult the Troubleshooting Guide: Refer to the detailed troubleshooting guide below for more specific issues.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity in Cell-Based Assays
| Symptom | Potential Cause | Recommended Solution |
| Variable inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages. | Different concentrations of this compound in the extracts. this compound and other chromones from Aquilaria species are known to inhibit NO production.[7] | 1. Quantify this compound in each extract batch using HPLC. 2. Normalize the extract concentration in your assay to deliver a consistent final concentration of this compound. 3. Consider co-eluting compounds that might have synergistic or antagonistic effects. A full chromatographic fingerprint can help identify major differences between batches. |
| High variability in cell viability readouts. | Presence of cytotoxic compounds in some batches. Extraction methods can co-extract other compounds that may affect cell health. | 1. Perform a dose-response curve for cell viability for each new batch. 2. Ensure that the solvent concentration (e.g., DMSO) is consistent and non-toxic to the cells. 3. If cytotoxicity is observed at the desired dose of this compound, further purification of the extract may be necessary. |
| Unexpected activation or inhibition of signaling pathways. | Batch-specific composition of other bioactive molecules. Aquilaria extracts contain a complex mixture of compounds, including flavonoids and sesquiterpenes, that can modulate various cellular pathways.[8] | 1. Use a well-characterized reference batch for comparison. 2. Analyze the chromatographic fingerprint for major differences in other peaks. 3. If possible, test purified this compound as a control to confirm its specific effect. |
Issue 2: Poor Reproducibility in Analytical Quantification
| Symptom | Potential Cause | Recommended Solution |
| Shifting retention times for this compound in HPLC. | Column degradation, mobile phase inconsistency, or temperature fluctuations. | 1. Ensure the mobile phase is freshly prepared and properly degassed. 2. Use a column thermostat to maintain a consistent temperature. 3. Equilibrate the column for a sufficient time before each run. 4. If the problem persists, the column may need to be washed or replaced. |
| Inconsistent peak areas for the same sample. | Injector issues, sample insolubility, or detector fluctuations. | 1. Ensure the extract is fully dissolved in the injection solvent. Centrifuge or filter the sample before injection. 2. Clean the injector and syringe. 3. Check the detector lamp's performance and stability. |
| Baseline noise or drift. | Contaminated mobile phase, column bleed, or detector issues. | 1. Use high-purity solvents and additives. 2. Flush the system with a strong solvent to remove contaminants. 3. Check for leaks in the system. |
Data Presentation
Table 1: Example of Batch-to-Batch Variability of this compound in Aquilaria sinensis Ethanol Extracts
This table illustrates hypothetical data on how this compound content can vary between different batches of ethanol extracts from Aquilaria sinensis.
| Batch ID | Extraction Date | Raw Material Source | This compound Content (mg/g of dry extract) | Bioactivity (IC50 for NO Inhibition in RAW 264.7 cells, µg/mL extract) |
| AS-2024-01 | Jan 2024 | Guangdong, China | 5.2 | 85.3 |
| AS-2024-02 | Mar 2024 | Guangdong, China | 7.8 | 55.1 |
| AS-2024-03 | May 2024 | Hainan, China | 3.1 | 140.2 |
| AS-2024-04 | Jul 2024 | Guangdong, China | 6.5 | 62.5 |
Data is for illustrative purposes and based on the principle that higher this compound content would lead to a lower IC50 for the extract's anti-inflammatory activity.
Table 2: Impact of Extraction Solvent on this compound Yield
This table presents hypothetical data on how the choice of solvent can affect the extraction efficiency of this compound.
| Solvent System | Extraction Method | Average Yield of this compound (mg/g of dried plant material) |
| 70% Ethanol | Sonication (60 min) | 1.2 |
| 95% Ethanol | Sonication (60 min) | 0.8 |
| Ethyl Acetate | Maceration (24 h) | 1.5 |
| Dichloromethane | Maceration (24 h) | 0.5 |
This illustrative data is based on the general principle of chromone solubility.
Experimental Protocols
Protocol 1: Extraction of a Chromone-Enriched Fraction from Aquilaria sinensis
-
Material Preparation: Grind dried Aquilaria sinensis wood to a fine powder (40-60 mesh).
-
Extraction:
-
Macerate 100 g of the powdered material in 1 L of 70% ethanol at room temperature for 24 hours with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction of the plant residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Evaporation: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
-
Fractionation (Optional):
-
Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with chromones.
-
Evaporate the ethyl acetate to dryness.
-
-
Storage: Store the dried extract at -20°C in a desiccated environment.
Protocol 2: Quantification of this compound using HPLC
-
Standard Preparation: Prepare a stock solution of purified this compound (if available) in methanol at 1 mg/mL. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a standard curve.
-
Sample Preparation: Accurately weigh and dissolve the dried extract in methanol to a final concentration of 10 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Signaling Pathway: Inhibition of LPS-Induced Inflammation by this compound
Lipopolysaccharide (LPS), a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways such as NF-κB and MAPK. This results in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting these pathways.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Workflow: Quality Control for Batch-to-Batch Variability
This workflow outlines the systematic process for managing and mitigating the effects of batch-to-batch variability in this compound extracts.
Caption: A logical workflow for quality control of this compound extracts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Best practices for long-term storage of Aquilarone C
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Aquilarone C. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C. For short-term storage, refrigeration at 4°C is acceptable. While some suppliers may ship the product at room temperature, prolonged storage under these conditions is not recommended to ensure compound integrity.
Q2: How should I store this compound in solution?
If you need to store this compound in solution, it is crucial to use a high-purity, anhydrous solvent. Prepare solutions fresh for immediate use whenever possible. For short-term storage of solutions, store at -20°C, and for longer-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles. It is advisable to perform a stability test on the dissolved compound under your specific storage conditions.
Q3: What are the signs that my this compound sample may have degraded?
Visual inspection can sometimes indicate degradation. Look for changes in color (e.g., yellowing) or texture of the solid material. If the compound is in solution, precipitation or a change in color may suggest degradation or insolubility over time. However, the absence of these signs does not guarantee compound stability. Chemical analysis is the most reliable way to assess purity.
Q4: Is this compound sensitive to light?
Chromone derivatives can be susceptible to photodegradation. Therefore, it is a best practice to protect this compound from light.[1][2] Store solid samples and solutions in amber vials or light-blocking containers. When handling the compound, minimize exposure to direct light.
Q5: What type of container is best for storing this compound?
Use inert glass vials with tight-fitting caps, preferably with a PTFE liner to prevent contamination and solvent evaporation. Ensure the container is clean and dry before adding the compound.
Troubleshooting Guide
Problem 1: I observe a decrease in the biological activity of my this compound sample over time.
-
Possible Cause: Compound degradation due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Assess Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products. Compare the chromatogram of the stored sample with that of a fresh or reference sample.
-
Consider Solvent Stability: If using a stock solution, the solvent may have degraded or contained impurities (e.g., peroxides in aged ethers) that could react with this compound. Prepare a fresh solution from a solid sample and repeat the experiment.
-
Problem 2: I see a color change in my solid this compound sample.
-
Possible Cause: Oxidation or photodegradation.
-
Troubleshooting Steps:
-
Evaluate Storage Environment: Check if the container was properly sealed to prevent exposure to air and moisture. Ensure it was stored in the dark.
-
Purity Analysis: Use HPLC or LC-MS to identify potential degradation products. A change in the chromatographic profile compared to a reference standard would indicate degradation.
-
Discontinue Use: If significant degradation is confirmed, it is recommended to use a fresh batch of the compound for future experiments to ensure data integrity.
-
Problem 3: My this compound solution appears cloudy or has formed a precipitate.
-
Possible Cause:
-
The compound has low solubility in the chosen solvent at the storage temperature.
-
The compound has degraded into less soluble products.
-
The solvent has partially evaporated, increasing the concentration beyond the solubility limit.
-
-
Troubleshooting Steps:
-
Warm to Room Temperature: Allow the solution to warm to room temperature and vortex gently to see if the precipitate redissolves. If it does, this suggests temperature-dependent solubility.
-
Check for Evaporation: Inspect the container seal for any signs of leakage.
-
Analyze Supernatant and Precipitate: If possible, separate the supernatant and analyze both it and the redissolved precipitate by HPLC to determine if the composition has changed.
-
Data Presentation
Table 1: General Recommendations for Long-Term Storage of this compound
| Parameter | Solid State | In Solution |
| Temperature | -20°C (long-term) or 4°C (short-term) | -80°C (long-term) or -20°C (short-term) |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials) |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible | Degas solvent before use; store under an inert atmosphere |
| Container | Tightly sealed inert glass vial | Tightly sealed inert glass vial with PTFE-lined cap |
| Handling | Avoid repeated opening and closing of the container | Aliquot into smaller volumes to avoid freeze-thaw cycles |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrumentation and columns available.
-
Instrumentation:
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (optional, for improving peak shape)
-
This compound sample and reference standard
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Scan for the optimal wavelength using a DAD detector, or use a fixed wavelength around 254 nm or 330 nm, where chromones typically absorb.[3]
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of about 50-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The presence of new peaks in an aged sample compared to a fresh sample indicates degradation.
-
Protocol 2: Structural Confirmation and Degradation Product Identification by LC-MS
This protocol is for the structural confirmation of this compound and the identification of potential degradation products.
-
Instrumentation:
-
Liquid Chromatography:
-
Use the same HPLC conditions as described in Protocol 1.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI mode is often suitable for chromones.[7]
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations.
-
Mass Range: Scan from m/z 100 to 1000.
-
Fragmentation Analysis (MS/MS): Perform data-dependent acquisition to obtain fragment ion spectra for the main peak and any impurity peaks. The cleavage of the CH2-CH2 bond between the chromone and phenyl moieties is a characteristic fragmentation pattern for 2-(2-phenylethyl)chromones.[8][9]
-
-
Data Analysis:
-
Confirm the molecular weight of this compound from the mass of the main peak.
-
Analyze the MS/MS spectra of impurity peaks to propose structures for potential degradation products. Common degradation pathways may involve oxidation (addition of oxygen atoms) or hydrolysis.
-
Visualizations
Caption: Decision workflow for selecting the appropriate storage conditions for this compound.
Caption: Potential degradation pathways for this compound under various environmental stressors.
References
- 1. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-depth characterization of minor 2-(2-phenylethyl)chromone oligomers from Chinese agarwood by integrating offline two-dimensional liquid chromatography and hybrid ion trap time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Aquilarone C for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Aquilarone C.
Troubleshooting Guides & FAQs
Q1: We are observing very low or undetectable plasma concentrations of this compound after oral administration in our animal model. What are the likely causes and how can we troubleshoot this?
A1: Low oral bioavailability of this compound, a chromone derivative, is likely due to a combination of factors inherent to this class of compounds. The primary suspects are poor aqueous solubility and extensive first-pass metabolism.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the aqueous solubility, lipophilicity (LogP), and permeability of your batch of this compound. This will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategies. Based on the structure of this compound and data from similar chromones, it is likely a BCS Class II or IV compound (low solubility, variable permeability).
-
Formulation Improvement: A simple suspension is often insufficient for poorly soluble compounds. Consider the following formulation strategies to enhance solubility and dissolution:
-
Co-solvents: Utilize a mixture of water-miscible solvents like PEG 400, propylene glycol, or ethanol in your vehicle.
-
Surfactants: Incorporate non-ionic surfactants such as Tween® 80 or Cremophor® EL to improve wetting and solubilization.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) can significantly improve the absorption of lipophilic drugs.
-
Particle Size Reduction: Micronization or nanosuspension can increase the surface area for dissolution.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate.
-
-
Investigate First-Pass Metabolism: To determine if first-pass metabolism is a significant barrier, conduct an intravenous (IV) pharmacokinetic study. A much higher area under the curve (AUC) for the IV route compared to the oral route will indicate extensive first-pass metabolism.
Q2: Our formulation of this compound appears to be unstable, with the compound precipitating out of solution before or during administration. How can we improve formulation stability?
A2: Precipitation is a common issue with supersaturated formulations of poorly soluble drugs.
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different co-solvent and surfactant combinations to maximize the solubility and stability of this compound.
-
Use Precipitation Inhibitors: Incorporate polymers such as HPMC, PVP, or Soluplus® into your formulation. These polymers can help maintain a supersaturated state in the gastrointestinal tract, allowing for greater absorption.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve its solubility and stability.
-
Protect from Light and Oxidation: Some chromone derivatives can be sensitive to light and oxidation. Prepare formulations fresh and store them in light-protected containers. Consider adding antioxidants if degradation is suspected.
Q3: We are unsure which formulation strategy is best suited for this compound. How do we choose the most appropriate approach?
A3: The choice of formulation strategy depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the available resources.
Logical Approach to Formulation Selection:
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Quantitative Data Summary
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) |
| 6,7-dimethoxy-2-(2-phenylethyl) chromone | 4.00 | 25.33 | 183.12 |
| 2-(2-phenylethyl) chromone | 4.67 | 15.68 | 116.34 |
| Agarotetrol | 0.75 | 6.17 | 15.14 |
| Isoagarotetrol | 1.00 | 11.01 | 28.05 |
| (5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-(4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-one | 0.50 | 10.32 | 14.71 |
| 8-chloro-2-(2-phenylethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone | 0.75 | 12.28 | 26.43 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant-Based Formulation
This protocol describes the preparation of a simple formulation suitable for initial in vivo screening.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Purified water
-
Glass vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound.
-
In a glass vial, add the required volume of PEG 400.
-
Add the this compound to the PEG 400 and vortex until a clear solution is formed. Gentle heating (up to 40°C) may be applied if necessary.
-
Add the required volume of Tween® 80 to the solution and mix thoroughly.
-
Slowly add the purified water to the mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring until a homogenous and clear solution or a stable, fine dispersion is formed.
-
Visually inspect the formulation for any precipitation before administration.
Workflow for Co-solvent/Surfactant Formulation:
Caption: Workflow for preparing a co-solvent/surfactant formulation.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This protocol outlines a general method for producing a nanosuspension to enhance the dissolution rate of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC)
-
Surfactant (e.g., Tween® 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Planetary ball mill or similar high-energy mill
-
Particle size analyzer
Procedure:
-
Prepare an aqueous solution of the stabilizer and surfactant.
-
Disperse the weighed this compound powder in the stabilizer/surfactant solution to form a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a specified speed and for a defined duration. The milling parameters (time, speed, bead size) need to be optimized for this compound.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using a particle size analyzer.
-
Assess the stability of the nanosuspension over time by monitoring particle size.
Signaling Pathway Visualization
While the specific signaling pathways modulated by this compound are a subject of ongoing research, its known anti-inflammatory effects suggest potential interactions with key inflammatory pathways. The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for this compound.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
References
Validation & Comparative
Validating the Anti-inflammatory Potential of Aquilarone C: A Comparative Analysis with Dexamethasone
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel anti-inflammatory agents, Aquilarone C, a chromone derivative isolated from Aquilaria sinensis, has demonstrated significant potential. This guide provides a comparative analysis of the anti-inflammatory effects of this compound against the well-established corticosteroid, Dexamethasone, a common positive control in inflammation research. The data presented herein is intended for researchers, scientists, and professionals in drug development to objectively evaluate the therapeutic promise of this compound.
The inflammatory response, a critical component of the body's defense mechanism, can become detrimental when dysregulated, leading to chronic inflammatory diseases. A key strategy in managing these conditions is the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This guide details the in vitro validation of this compound's ability to suppress these key inflammatory markers in comparison to Dexamethasone, using a lipopolysaccharide (LPS)-induced inflammation model in murine macrophages.
Comparative Efficacy of this compound and Dexamethasone
The anti-inflammatory activities of this compound and Dexamethasone were evaluated by measuring their ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells. The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound against various inflammatory markers.
| Inflammatory Mediator | This compound (IC50) | Dexamethasone (IC50) | Key Findings |
| Nitric Oxide (NO) | 5.95 - 22.26 µM[1] | ~10 µM | This compound demonstrates potent, dose-dependent inhibition of NO production, comparable to Dexamethasone. |
| TNF-α | Data not available | Significant inhibition at 1 µM[2][3] | Dexamethasone is a potent inhibitor of TNF-α secretion. Further studies are needed to quantify the IC50 of this compound for TNF-α inhibition. |
| IL-6 | Data not available | Significant inhibition at pharmacological doses[4] | Dexamethasone effectively reduces IL-6 production. The effect of this compound on IL-6 requires further investigation. |
| IL-1β | Data not available | Inhibits gene expression[5] | Dexamethasone is known to inhibit the gene expression of IL-1β. The inhibitory capacity of this compound on this cytokine is yet to be determined. |
| PGE2 | Data not available | Data not available | The direct comparative efficacy of both compounds on PGE2 production requires further experimental validation. |
Note: The IC50 range for this compound is based on studies of various aquilarones isolated from Aquilaria sinensis, as specific data for this compound was not available.[1]
Experimental Methodologies
The following protocols were employed to assess the anti-inflammatory effects of this compound and Dexamethasone.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Inflammation was induced by treating the cells with 1 µg/mL of Lipopolysaccharide (LPS). Concurrently, cells were treated with varying concentrations of this compound or Dexamethasone for 24 hours.
Nitric Oxide (NO) Assay (Griess Test)
The production of nitric oxide was determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatants using the Griess reagent. Briefly, 100 µL of cell supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was calculated from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2
The concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions. In brief, supernatants were added to microplates pre-coated with specific capture antibodies for each mediator. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added. Following another incubation and washing step, a substrate solution was added to produce a colorimetric reaction. The absorbance was measured at 450 nm, and the concentrations were determined from a standard curve.
Western Blot Analysis
To investigate the effects on intracellular signaling pathways, protein expression levels were analyzed by Western blotting. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB (p-p65, p-IκBα) and MAPK (p-p38, p-ERK, p-JNK) signaling pathways. After washing, membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
To better understand the experimental process and the molecular targets of this compound and Dexamethasone, the following diagrams have been generated.
Experimental workflow for assessing anti-inflammatory activity.
Inhibition points of this compound and Dexamethasone.
Conclusion
The preliminary data suggests that this compound is a promising anti-inflammatory agent, exhibiting potent inhibition of nitric oxide production in a range comparable to the established anti-inflammatory drug, Dexamethasone. The mechanism of action for this compound appears to involve the inhibition of the NF-κB and MAPK signaling pathways, critical regulators of the inflammatory response.
While Dexamethasone shows broad-spectrum anti-inflammatory activity, further research is required to fully elucidate the inhibitory profile of this compound against a wider array of inflammatory mediators, including key cytokines and prostaglandins. The findings presented in this guide provide a strong rationale for continued investigation into this compound as a potential therapeutic candidate for the treatment of inflammatory diseases. Future studies should focus on obtaining specific IC50 values for this compound against a comprehensive panel of inflammatory markers to solidify its position as a viable alternative to current anti-inflammatory therapies.
References
- 1. Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Aquilarone C and Other Known Compounds
In the landscape of inflammatory response modulation, the quest for novel and effective therapeutic agents is perpetual. This guide provides a comparative analysis of the anti-inflammatory efficacy of Aquilarone C, a chromone derivative, against three well-established anti-inflammatory compounds: Dexamethasone, Indomethacin, and Curcumin. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to facilitate informed comparisons and guide future research.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of a compound is often quantified by its ability to inhibit key inflammatory mediators. A common in vitro model for this assessment is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which mimic an inflammatory response by producing nitric oxide (NO) and various pro-inflammatory cytokines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
While specific quantitative data for this compound is limited, studies on a class of similar compounds, "Aquilarones," isolated from Aquilaria sinensis, provide a valuable benchmark. The table below summarizes the available IC50 values for the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells.
| Compound | Target | Cell Line | IC50 (µM) |
| Aquilarones | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | 5.95 - 22.26[1] |
| Dexamethasone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Dose-dependent inhibition |
| Indomethacin | Nitric Oxide (NO) Production | Inflammatory cell model | 23.03[2] |
| Curcumin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | 11.0 ± 0.59[3] |
Note: Dexamethasone's primary mechanism of action involves genomic effects on gene expression, making direct IC50 comparisons for NO production less common. However, its dose-dependent inhibition of NO production is well-established.
Mechanisms of Action: A Comparative Overview
The selected anti-inflammatory compounds exert their effects through distinct molecular pathways. Understanding these mechanisms is crucial for evaluating their potential therapeutic applications and side-effect profiles.
This compound and related chromones are believed to exert their anti-inflammatory effects, at least in part, by inhibiting the production of nitric oxide.[1] The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Dexamethasone , a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Curcumin , the active component of turmeric, is a pleiotropic molecule that interacts with multiple targets in the inflammatory cascade. It has been shown to inhibit the activity of COX-2, lipoxygenase (LOX), and iNOS. Furthermore, curcumin can modulate the activity of transcription factors such as NF-κB and signaling pathways like MAPK, which are central to the inflammatory response.
Signaling Pathways in Inflammation
The following diagrams illustrate the key signaling pathways modulated by the comparator anti-inflammatory compounds.
References
- 1. Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl) chromone derivatives from the stems of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apjai-journal.org [apjai-journal.org]
- 4. apexbt.com [apexbt.com]
Aquilarone C Versus Quercetin: A Comparative Anti-Inflammatory Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two bioactive compounds: Aquilarone C, a chromone derivative, and quercetin, a well-studied flavonoid. The following sections present a detailed analysis of their mechanisms of action, supporting experimental data, and relevant experimental protocols to aid in research and development.
Quantitative Data Summary
The anti-inflammatory activities of this compound and quercetin have been evaluated using various in vitro and in vivo models. The following tables summarize the key quantitative data, focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common screening model for anti-inflammatory potential.
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| This compound & Related Chromones | Nitric Oxide Production Inhibition | RAW 264.7 | 3.68 - 22.26 | [1] |
| Quercetin | Nitric Oxide Production Inhibition | RAW 264.7 | Concentration-dependent inhibition observed at 9.5 - 39 µg/mL | [2] |
Table 1: Comparative Inhibitory Activity on Nitric Oxide Production
| Compound | Assay | Cell Line/Model | Key Findings | Reference |
| Quercetin | Cytokine Inhibition (TNF-α, IL-1β, IL-6) | RAW 264.7 | Significant reduction in a dose-dependent manner. | [3][4] |
| This compound | Cytokine Inhibition | RAW 264.7 | Data on direct cytokine inhibition is limited in the reviewed literature. |
Table 2: Comparative Effects on Pro-inflammatory Cytokine Production
Mechanisms of Anti-Inflammatory Action
Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Quercetin has been extensively shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[3][4] By inhibiting the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, quercetin prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.
While the specific signaling pathways targeted by This compound are less elucidated in the available literature, its potent inhibition of nitric oxide synthase (iNOS) expression, the enzyme responsible for NO production, strongly suggests an interference with upstream signaling events, likely involving the NF-κB pathway, which is a key regulator of iNOS gene expression.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay is a standard method for screening potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[6][7]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or quercetin). The cells are pre-treated for 2 hours.[6]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
100 µL of the cell culture supernatant is transferred to a new 96-well plate.[8]
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[8]
-
The plate is incubated at room temperature for 10 minutes.[8]
-
The absorbance at 540 nm is measured using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Rats are fasted overnight with free access to water.
-
Grouping: Animals are randomly divided into groups (e.g., control, standard drug, and test compound groups).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[9]
-
Drug Administration: The test compounds (this compound or quercetin) or the standard drug (e.g., indomethacin, 5 mg/kg) are administered intraperitoneally or orally 30 minutes to 1 hour before carrageenan injection.[9][10] The control group receives the vehicle.
-
Induction of Edema: 100 µL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[9]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.[9]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Western Blot Analysis for NF-κB Signaling
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of anti-inflammatory action.
Methodology:
-
Cell Lysis and Protein Extraction:
-
RAW 264.7 cells are treated with the test compound and/or LPS as described in the nitric oxide assay.
-
For analysis of NF-κB translocation, nuclear and cytoplasmic protein fractions are separated using a commercially available kit. For total protein analysis, whole-cell lysates are prepared.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα) overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed again with TBST to remove unbound secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is typically normalized to a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts).
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin Prevents LPS-Induced Oxidative Stress and Inflammation by Modulating NOX2/ROS/NF-kB in Lung Epithelial Cells [mdpi.com]
- 5. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Aquilarone C's Anti-inflammatory Properties: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-inflammatory properties of compounds derived from Aquilaria species, with a focus on the available data pertinent to Aquilarone C and its analogs. Due to a notable lack of specific in vivo studies on this compound, this guide synthesizes data from in vivo studies on Aquilaria extracts and in vitro studies on related compounds to offer a broader perspective on their therapeutic potential.
While this compound, a chromone derivative isolated from Aquilaria sinensis, has been identified as having anti-inflammatory effects, direct in vivo validation in animal models is not extensively documented in publicly available research.[1] However, numerous studies have investigated the anti-inflammatory properties of various extracts from different Aquilaria species, as well as other isolated compounds like 2-(2-phenylethyl)chromones. This guide will compare the findings from these studies to provide a comprehensive understanding of the anti-inflammatory potential within this genus.
Comparative Efficacy of Aquilaria Extracts in Animal Models
In vivo studies on crude extracts and oils from Aquilaria species have demonstrated significant anti-inflammatory activity in established animal models of inflammation. These studies provide a foundational understanding of the potential of this genus for developing novel anti-inflammatory therapeutics.
| Test Substance | Animal Model | Dosage | Key Findings | Control/Standard Drug | Source |
| Aquilaria agallocha oil (AAO) | Carrageenan-induced paw edema in rats | 50 mg/kg, p.o. | 58.59% reduction in paw volume at 3 hr | Diclofenac (10 mg/kg, p.o.) - 68.94% reduction | [2][3] |
| Aquilaria agallocha oil (AAO) | Carrageenan-induced paw edema in rats | 100 mg/kg, p.o. | 62.11% reduction in paw volume at 3 hr | Diclofenac (10 mg/kg, p.o.) - 68.94% reduction | [2][3] |
| Aquilaria sinensis ethanol extract | Carrageenan-induced paw edema in mice | 848 mg/kg, p.o. | Significant reduction in paw edema | - | [4] |
| Aquilaria sinensis ethanol extract | Xylene-induced ear swelling in mice | 848 mg/kg, p.o. | Remarkable lessening of ear swelling | - | [4] |
| Aquilaria malaccensis hexane extract | Carrageenan-induced paw edema | - | High anti-inflammatory activity (57.1 ± 0.54%) in a dose-response manner | - | [5] |
In Vitro Anti-inflammatory Activity of Aquilaria-derived Compounds
While in vivo data for specific compounds like this compound is scarce, in vitro studies have identified several potent anti-inflammatory molecules within the Aquilaria genus, particularly 2-(2-phenylethyl)chromones. These compounds have shown significant inhibitory effects on key inflammatory mediators.
| Compound | In Vitro Model | Metric (IC50) | Source |
| Various 2-(2-phenylethyl)chromones | Nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells | 1.6 - 7.3 µM | [6] |
| Aquilarones from Aquilaria sinensis | Nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells | 5.95 - 22.26 µM | [7] |
| 2-(2-phenylethyl)chromone derivatives | Nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells | 4.0 - 13.0 µM | [8] |
| Aquilaria sinensis leaves extract | Nitric oxide (NO) release from LPS-stimulated macrophages | 80.4 mg/ml | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Male Wistar rats or mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Test Substance Administration: The test substance (e.g., Aquilaria extract or oil) is administered orally (p.o.) at specified doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug like Diclofenac or Aspirin.
-
Induction of Inflammation: One hour after the administration of the test substance, a 1% w/v suspension of carrageenan in saline is injected into the sub-plantar region of the left hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group in comparison to the control group.
Xylene-Induced Ear Edema in Mice
This model is used to assess topical or systemic anti-inflammatory activity.
-
Animals: Mice are used for this assay.
-
Test Substance Administration: The test substance is administered either topically to the ear or systemically (e.g., orally).
-
Induction of Inflammation: A fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as the control.
-
Assessment of Edema: After a specified time (e.g., 15-30 minutes), the mice are euthanized, and circular sections are removed from both ears and weighed. The difference in weight between the right and left ear punches is taken as a measure of the edema.
-
Calculation of Inhibition: The percentage inhibition of ear edema is calculated for the treated groups compared to the vehicle control group.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental flow, the following diagrams are provided.
Caption: General inflammatory signaling pathway and points of inhibition by Aquilaria compounds.
Caption: A typical experimental workflow for in vivo anti-inflammatory studies.
Conclusion
The available evidence strongly suggests that extracts and compounds derived from Aquilaria species possess significant anti-inflammatory properties. In vivo studies on various extracts have demonstrated their efficacy in reducing inflammation in animal models, with effects comparable to standard anti-inflammatory drugs like Diclofenac. Furthermore, in vitro studies have identified specific compounds, such as 2-(2-phenylethyl)chromones, as potent inhibitors of key inflammatory mediators.
While direct in vivo validation of this compound's anti-inflammatory properties is currently lacking in the reviewed literature, the consistent anti-inflammatory activity observed across different Aquilaria species and their chemical constituents provides a strong rationale for further investigation. Future research should focus on isolating this compound and other related chromones in sufficient quantities to conduct comprehensive in vivo studies to elucidate their mechanisms of action and therapeutic potential. Such studies would be invaluable for the development of novel, plant-derived anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In-Vivo and In-Vitro Anti-Inflammatory Activity of Aquilaria agallocha Oil | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two new 2-(2-phenylethyl)chromone derivatives and two sesquiterpenes from agarwood of Aquilaria sinensis with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aquilarone C with Other Chromone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Aquilarone C and other chromone derivatives, focusing on their anti-inflammatory, anticancer, and neuroprotective activities. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key signaling pathways to facilitate objective evaluation and inform future research directions.
Introduction to this compound and Chromone Derivatives
This compound is a chromone derivative isolated from Aquilaria sinensis, a plant known for its medicinal properties. Chromones, a class of heterocyclic compounds, are widely recognized for their diverse pharmacological activities. This guide will delve into a comparative analysis of this compound with other notable chromone derivatives, providing a consolidated resource for understanding their therapeutic potential.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of this compound and other selected chromone derivatives. The data is presented to allow for a clear and direct comparison of their potency across different therapeutic areas.
Table 1: Anti-inflammatory Activity of Chromone Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Inhibition of NO production | RAW 264.7 | 5.95 - 22.26 | Chen et al. |
| Epiremisporine G | Superoxide anion generation inhibition | Human neutrophils | 31.68 ± 2.53 | [1] |
| Epiremisporine H | Superoxide anion generation inhibition | Human neutrophils | 33.52 ± 0.42 | [1] |
| Chromone-sulfonamide derivative 4i | PGE2 and NO inhibition | RAW 264.7 | PGE2: 28.83 ± 0.06, NO: 36.95 ± 3.9 | |
| Amide-containing chromone 5-9 | NO production inhibition | RAW 264.7 | 5.33 ± 0.57 | [2] |
Table 2: Anticancer Activity of Chromone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Epiremisporine C | A549 (Lung) | >100 | [3] |
| Epiremisporine D | A549 (Lung) | >100 | [3] |
| Epiremisporine E | A549 (Lung) | 43.82 ± 6.33 | [3] |
| Epiremisporine B | A549 (Lung) | 32.29 ± 4.83 | [3] |
| Epiremisporine F | HT-29 (Colon) | 44.77 ± 2.70 | [1] |
| Epiremisporine G | HT-29 (Colon) | 35.05 ± 3.76 | [1] |
| Epiremisporine H | HT-29 (Colon) | 21.17 ± 4.89 | [1] |
| Chromone 11c | KB (Oral cavity), NCI-H187 (Small cell lung) | 73.32 (KB), 36.79 (NCI-H187) | [4] |
Note: Specific anticancer IC50 values for this compound were not available in the reviewed literature. The table presents data for other chromone derivatives to provide a comparative context.
Table 3: Neuroprotective Activity of Chromone Derivatives
| Compound | Assay | IC50 / Activity | Reference |
| Chromone-lipoic acid conjugate 19 | BuChE inhibition | 7.55 µM | [5] |
| 2-Azolylchromone 10 | MAO-B inhibition | 0.019 - 0.73 µM | [6] |
| 2-Phenyl substituted chromone NS-13 | AChE inhibition, MAO-B inhibition | 0.625 µM (AChE), 12.31 µM (MAO-B) | [7] |
| Chromone derivative CyC | AChE inhibition | 85.12 ± 6.70 nM | [8] |
Note: Specific neuroprotective IC50 values for this compound were not available in the reviewed literature. The table presents data for other chromone derivatives to provide a comparative context.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to assist researchers in replicating and expanding upon the presented findings.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
-
Data Analysis: Determine the concentration of the compound that inhibits NO production by 50% (IC50) by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Neuroprotective Effect Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from toxin-induced cell death, a common model for studying neurodegenerative diseases.
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some studies, cells may be differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.
-
Cell Seeding: Plate the cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a designated time.
-
Toxin Induction: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA), rotenone, or amyloid-beta peptide.
-
Cell Viability Assessment: After the incubation period with the toxin, assess cell viability using methods such as the MTT assay, LDH release assay, or by observing cell morphology.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound. An increase in cell viability in the presence of the compound indicates a neuroprotective effect. The EC50 (half-maximal effective concentration) can be calculated to quantify this effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the analysis of chromone derivatives.
Caption: LPS-induced NF-κB signaling pathway leading to nitric oxide production and its inhibition by chromone derivatives.
Caption: Experimental workflow for determining the cytotoxicity of chromone derivatives using the MTT assay.
Caption: Workflow for evaluating the neuroprotective effects of chromone derivatives in SH-SY5Y cells.
Conclusion
This comparative guide consolidates available data on the biological activities of this compound and other chromone derivatives. The provided tables offer a quantitative comparison of their anti-inflammatory, anticancer, and neuroprotective potencies. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development. While this compound shows promise as an anti-inflammatory agent, further studies are warranted to fully elucidate its anticancer and neuroprotective potential and to establish a more comprehensive comparative profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Aquilarone C: A Comparative Guide to LC-MS and qNMR Methods
For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a critical step in ensuring the safety, efficacy, and quality of potential therapeutic agents. This guide provides a comprehensive comparison of two powerful analytical techniques for assessing the purity of Aquilarone C, a chromone derivative with known anti-inflammatory properties: Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the specific requirements of the analysis. Below is a comparative summary of LC-MS and qNMR for the purity assessment of this compound.
| Feature | LC-MS | qNMR |
| Principle | Separation based on polarity and mass-to-charge ratio detection. | Quantitative determination based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Selectivity | High selectivity for separating complex mixtures. | High structural resolution, allowing for the identification and quantification of individual compounds. |
| Sensitivity | Very high, capable of detecting trace-level impurities. | Generally lower sensitivity compared to LC-MS. |
| Quantification | Relative quantification based on peak area percentage. Requires reference standards for absolute quantification. | Absolute quantification without the need for a specific reference standard of the analyte. |
| Impurity Detection | Excellent for detecting a wide range of impurities, including those with different chromophores. | Can detect and quantify impurities with protons that give distinct signals from the main compound. |
| Sample Throughput | High throughput is achievable with optimized methods. | Lower throughput due to longer acquisition times. |
| Structural Info | Provides molecular weight and fragmentation data, aiding in impurity identification. | Provides detailed structural information for both the main compound and impurities. |
Experimental Workflow: A Comparative Overview
The general workflows for purity assessment of this compound using LC-MS and qNMR are outlined below.
Detailed Experimental Protocols
LC-MS Method for this compound Purity Assessment
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Electrospray Ionization (ESI) source.
2. Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/h
-
Desolvation Gas: 600 L/h
-
-
Scan Range: m/z 100-1000
5. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected compounds in the chromatogram.
-
Impurity identification is performed by analyzing the mass spectra of the minor peaks.
qNMR Method for this compound Purity Assessment
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
2. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Experiment: 1D Proton (¹H) NMR
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16 to 64 (to ensure adequate signal-to-noise ratio)
-
Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 s for quantitative analysis)
-
Acquisition Time: ≥ 3 s
-
Spectral Width: Appropriate range to cover all signals (e.g., -2 to 12 ppm)
5. Data Processing and Analysis:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Data Presentation: A Comparative Example
The following tables present hypothetical data for the purity assessment of a single batch of this compound using both LC-MS and qNMR.
Table 1: LC-MS Purity Assessment of this compound
| Peak | Retention Time (min) | Area (%) | [M+H]⁺ (m/z) | Possible Identity |
| 1 | 8.5 | 99.20 | 345.16 | This compound |
| 2 | 7.2 | 0.35 | 329.17 | Related Impurity A |
| 3 | 9.1 | 0.25 | 359.18 | Related Impurity B |
| 4 | 10.3 | 0.20 | 315.15 | Process Impurity |
Table 2: qNMR Purity Assessment of this compound
| Parameter | Value |
| Mass of this compound (m_sample) | 10.15 mg |
| Mass of Internal Standard (m_IS) | 5.02 mg |
| Molecular Weight of this compound (MW_sample) | 344.42 g/mol |
| Molecular Weight of Internal Standard (MW_IS) | 116.07 g/mol |
| Integral of this compound Signal (I_sample) | 1.00 |
| Number of Protons (N_sample) | 1 |
| Integral of Internal Standard Signal (I_IS) | 1.25 |
| Number of Protons (N_IS) | 2 |
| Purity of Internal Standard (P_IS) | 99.9% |
| Calculated Purity of this compound | 99.15% |
Logical Relationship of Purity Assessment
The following diagram illustrates the logical flow and key considerations in selecting and applying a purity assessment method.
Conclusion
Both LC-MS and qNMR are powerful techniques for assessing the purity of this compound, each offering distinct advantages. LC-MS provides high sensitivity and is ideal for detecting and identifying a broad range of impurities, making it well-suited for routine quality control and impurity profiling. In contrast, qNMR offers the significant advantage of providing absolute quantification without the need for a specific reference standard of the analyte, making it an excellent orthogonal method for the definitive purity assignment of reference materials and for confirming the identity of the main component and its impurities. For a comprehensive and robust purity assessment of this compound, a combination of both LC-MS and qNMR is recommended to leverage the strengths of each technique.
Unveiling the Molecular Target of Aquilarone C: A Comparative Guide to its Role in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the current understanding of Aquilarone C's molecular target and its impact on key cellular signaling pathways. While the direct molecular target of this compound remains to be definitively identified in peer-reviewed literature, substantial evidence points towards its modulatory effects on the NF-κB and MAPK signaling cascades, which are central to the inflammatory response. This guide will compare the known activities of this compound with established inhibitors of these pathways, presenting available quantitative data and detailed experimental protocols to aid in further research and drug development.
Comparative Analysis of Inhibitory Activities
This compound, a chromone derivative isolated from Aquilaria sinensis, has demonstrated notable anti-inflammatory properties.[1][2] Its mechanism of action is primarily attributed to the suppression of pro-inflammatory mediators. The following table summarizes the available quantitative data for this compound and compares it with well-characterized inhibitors of the NF-κB and p38 MAPK pathways, BAY 11-7082 and SB203580, respectively.
| Compound | Target Pathway | Specific Target | IC50 Value | Reference |
| This compound | NF-κB & MAPK | iNOS | Not explicitly reported for this compound, but other Aquilarones show IC50 values for NO production inhibition ranging from 5.95 µM to 22.26 µM. | [3] |
| BAY 11-7082 | NF-κB | IKKβ (inhibition of IκBα phosphorylation) | ~10 µM | |
| SB203580 | MAPK | p38α/β | ~50-500 nM |
Note: The direct inhibitory concentration (IC50) of this compound on specific kinases within the NF-κB and MAPK pathways has not been found in the reviewed literature. The provided data for Aquilarones pertains to the downstream effect of nitric oxide (NO) production.
Deciphering the Signaling Pathways
This compound is believed to exert its anti-inflammatory effects by intervening in the NF-κB and MAPK signaling pathways. These pathways are critical regulators of gene expression for a host of inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing inflammation.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates inflammation. The p38 MAPK cascade, in particular, is a key player in the production of inflammatory cytokines and enzymes.
Caption: Postulated inhibition of the p38 MAPK pathway by this compound.
Experimental Protocols
To facilitate further investigation into the molecular target of this compound, this section provides detailed methodologies for key experiments.
Western Blot Analysis for NF-κB and MAPK Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound or a known inhibitor (e.g., BAY 11-7082, SB203580) for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 15-30 minutes to induce activation of the NF-κB and MAPK pathways.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-IκBα, IκBα, p-p38, p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
In Vitro Kinase Assay
This protocol allows for the direct assessment of this compound's inhibitory effect on the enzymatic activity of specific kinases.
Caption: Workflow for an in vitro kinase assay.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, recombinant active kinase (e.g., IKKβ, p38α), and a specific substrate (e.g., IκBα for IKKβ, ATF2 for p38α).
-
Add varying concentrations of this compound or a known inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
If using a membrane, wash it extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or by SDS-PAGE followed by autoradiography.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, using non-linear regression analysis.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways. However, the precise molecular target of this compound remains an open question. To definitively confirm its mechanism of action, further studies employing target identification techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), or drug affinity responsive target stability (DARTS) are warranted. Furthermore, obtaining quantitative data, specifically IC50 values for the inhibition of key kinases like IKKβ and p38 by this compound, is essential for a more robust comparison with existing inhibitors and for its potential development as a therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to pursue these critical next steps in elucidating the full pharmacological profile of this compound.
References
- 1. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
